2-(2-Chloroethoxy)-2-methyl-propane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNWJJTUIFHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Chloroethoxy)-2-methyl-propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-Chloroethoxy)-2-methyl-propane (CAS No. 17229-11-7). This bifunctional molecule, containing both a sterically hindered ether linkage and a primary alkyl chloride, presents unique characteristics relevant to organic synthesis and drug development. This document summarizes its known physical and chemical properties, outlines a detailed experimental protocol for its likely synthesis via the Williamson ether synthesis, and explores its potential reactivity. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.
Chemical Identity and Physical Properties
This compound, also known as ethylene chlorohydrin t-butyl ether, is an organic compound with the molecular formula C₆H₁₃ClO.[1] Its structure features a tert-butyl group linked via an ether oxygen to a 2-chloroethyl group. This combination of a bulky, acid-labile ether and a reactive alkyl halide makes it a potentially useful building block in organic chemistry.
Table 1: Chemical Identifiers and Computed Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[1] |
| Synonyms | Ethylene chlorohydrin t-butyl ether, Propane, 2-(2-chloroethoxy)-2-methyl- | PubChem[1] |
| CAS Number | 17229-11-7 | PubChem[1] |
| Molecular Formula | C₆H₁₃ClO | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem[1] |
| Monoisotopic Mass | 136.0654927 Da | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
Spectroscopic Characterization (Predicted)
Experimental spectra for this compound are not widely published. However, based on the known spectral properties of analogous t-butyl ethers and chloroalkanes, a predicted spectroscopic profile can be constructed.[2][3][4][5][6][7][8]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals |
| ¹H NMR | - Singlet, ~1.2 ppm (9H, -C(CH₃)₃) - Triplet, ~3.6 ppm (2H, -O-CH₂-) - Triplet, ~3.7 ppm (2H, -CH₂-Cl) |
| ¹³C NMR | - ~28 ppm (-C(C H₃)₃) - ~65 ppm (-O-C H₂-) - ~43 ppm (-C H₂-Cl) - ~75 ppm (-C (CH₃)₃) |
| IR Spectroscopy | - Strong C-O stretch: ~1100-1150 cm⁻¹[2][3][9] - C-H stretch (sp³): ~2850-3000 cm⁻¹[3] - C-Cl stretch: ~650-750 cm⁻¹ |
| Mass Spectrometry | - Weak molecular ion peak (M⁺) at m/z 136/138 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio).[10] - Prominent base peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[11][12][13] - Other fragments from alpha-cleavage and loss of chloroethene. |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely used method for preparing unsymmetrical ethers like this compound is the Williamson ether synthesis.[14][15][16] This Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[16][17] To avoid a competing elimination reaction, which is prevalent with tertiary alkyl halides, the synthetic strategy must involve the tert-butoxide as the nucleophile and a 2-haloethanol derivative as the electrophile.[15][18]
Detailed Methodology
Reaction Scheme: (CH₃)₃CONa + BrCH₂CH₂Cl → (CH₃)₃COCH₂CH₂Cl + NaBr
Materials:
-
Sodium tert-butoxide (t-BuONa)
-
1-Bromo-2-chloroethane
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[19]
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask and stir the suspension.
-
Reagent Addition: Cool the flask in an ice-water bath. Dissolve 1-bromo-2-chloroethane in anhydrous THF and add it dropwise to the stirred suspension of sodium tert-butoxide over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
References
- 1. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. fiveable.me [fiveable.me]
- 4. tert-Butyl methyl ether(1634-04-4) 1H NMR [m.chemicalbook.com]
- 5. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]
- 6. tert-Butyl ethyl ether(637-92-3) 1H NMR spectrum [chemicalbook.com]
- 7. tert-Butyl ethyl ether(637-92-3) 13C NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. doubtnut.com [doubtnut.com]
- 19. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
Synthesis of 2-(2-Chloroethoxy)-2-methyl-propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis route for 2-(2-Chloroethoxy)-2-methyl-propane, a valuable intermediate in various chemical syntheses. The described methodology is grounded in established organic chemistry principles, primarily the Williamson ether synthesis followed by a chlorination step. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory application.
Overview of the Synthetic Route
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the ether linkage via the Williamson ether synthesis, reacting a tert-butoxide source with a 2-haloethanol. The subsequent step focuses on the conversion of the terminal hydroxyl group to a chloride.
The preferred pathway, to mitigate competing elimination reactions, utilizes a hindered alkoxide (tert-butoxide) and a less sterically hindered primary halide. Therefore, the synthesis commences with the reaction of a tert-butyl alcohol derivative with 2-chloroethanol to form the intermediate, 2-(tert-butoxy)ethanol. This intermediate is then chlorinated to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-(tert-butoxy)ethanol via Williamson Ether Synthesis
This procedure outlines the formation of the ether linkage.
Materials:
-
tert-Butyl alcohol
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
2-Chloroethanol
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation (if starting from tert-butyl alcohol): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl alcohol to anhydrous THF. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium tert-butoxide.
-
Alternative Alkoxide: Alternatively, commercially available potassium tert-butoxide can be used directly. Dissolve the potassium tert-butoxide in anhydrous THF or DMF.
-
Ether Synthesis: To the prepared alkoxide solution, add 2-chloroethanol dropwise via the dropping funnel at a rate that maintains the reaction temperature below 30°C. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2-(tert-butoxy)ethanol can be purified by fractional distillation.
Step 2: Synthesis of this compound
This procedure details the chlorination of the intermediate alcohol.
Materials:
-
2-(tert-butoxy)ethanol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Chloroform (CHCl₃)
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Chlorination: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-(tert-butoxy)ethanol in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas generated.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC analysis.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are dependent on specific reaction conditions and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Boiling Point (°C) |
| 1 | tert-Butyl alcohol | 2-Chloroethanol | 2-(tert-butoxy)ethanol | 60-80 | 149-151 |
| 2 | 2-(tert-butoxy)ethanol | Thionyl chloride | This compound | 70-90 | 152-154 |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall synthesis workflow for this compound.
Signaling Pathway of Williamson Ether Synthesis
The diagram below outlines the key transformations in the Williamson ether synthesis step.
Caption: Key steps in the Williamson ether synthesis of 2-(tert-butoxy)ethanol.
An In-depth Technical Guide to 2-(2-Chloroethoxy)-2-methyl-propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)-2-methyl-propane, a halogenated ether of interest in synthetic organic chemistry. The document details the compound's chemical identifiers, and physical and chemical properties, and outlines a plausible experimental protocol for its synthesis via the Williamson ether synthesis. Due to a lack of available data in the public domain, this guide does not cover biological signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and other scientific fields requiring detailed information on this chemical entity.
Chemical Identifiers and Properties
This compound is a chemical compound with the molecular formula C₆H₁₃ClO. It is also known by several synonyms, the most common being ethylene chlorohydrin t-butyl ether. Below is a summary of its key identifiers and computed properties.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 17229-11-7[1] |
| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane[1] |
| Synonyms | Ethylene chlorohydrin t-butyl ether, Propane, 2-(2-chloroethoxy)-2-methyl-[1] |
| PubChem CID | 12504184[2] |
| SMILES | CC(C)(C)OCCCl[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃ClO[1] |
| Molecular Weight | 136.62 g/mol [1] |
| Appearance | No data available |
| Boiling Point | No data available |
| Density | No data available |
| Solubility | No data available |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
tert-Butanol
-
Sodium hydride (NaH) or sodium metal (Na)
-
2-Chloroethanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tert-butanol dissolved in an anhydrous solvent like diethyl ether or THF.
-
Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C (ice bath). The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.
-
Ether Synthesis: Cool the freshly prepared sodium tert-butoxide solution to 0 °C.
-
Slowly add a solution of 2-chloroethanol in the same anhydrous solvent to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Searches of scientific literature and chemical databases did not yield any studies investigating its effects on biological systems. A related compound, 2-(2-chloroethoxy)propane, has been described as a useful reagent for the synthesis of biologically active small molecules, but this does not provide specific information on the target compound's own activity.[6]
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed Williamson ether synthesis for this compound.
Caption: Proposed Williamson Ether Synthesis Workflow.
Logical Relationship in Synthesis
This diagram shows the logical relationship between the starting materials and the final product in the proposed synthesis.
Caption: Reactant to Product Logical Relationship.
Conclusion
This compound is a chemical intermediate with well-defined identifiers and properties. While specific experimental protocols for its synthesis are not extensively documented, the Williamson ether synthesis provides a reliable and logical route for its preparation. The absence of data on its biological activity and related signaling pathways suggests that this compound has primarily been of interest for its utility in chemical synthesis rather than for its biological effects. This guide serves as a foundational resource for researchers, and further investigation into its properties and potential applications is warranted.
References
- 1. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
"molecular weight and formula of 2-(2-Chloroethoxy)-2-methyl-propane"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical overview of the chemical compound 2-(2-Chloroethoxy)-2-methyl-propane. It is intended for use by professionals in research and development who require information on its fundamental chemical and physical properties. This compound is a halogenated ether, and its structure suggests potential utility as a non-polar solvent or as an intermediate in organic synthesis.
Chemical Identity and Properties
This compound, also known as ethylene chlorohydrin t-butyl ether, is characterized by the molecular formula C6H13ClO.[1] The structural arrangement consists of a tert-butyl group linked to a 2-chloroethyl group through an ether linkage.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H13ClO | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 136.0654927 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem (Computed)[1] |
| XLogP3 | 1.7 | PubChem (Computed)[1] |
Molecular Structure
The structure of this compound is foundational to its chemical behavior. The presence of a bulky tert-butyl group can sterically hinder reactions at the ether oxygen, while the primary alkyl chloride provides a site for nucleophilic substitution.
Caption: 2D representation of the this compound molecule.
Experimental Protocols
Conceptual Synthesis Pathway: Williamson Ether Synthesis
A common method for preparing unsymmetrical ethers is the Williamson ether synthesis. This process involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of potassium tert-butoxide with 1,2-dichloroethane.
Reaction: (CH₃)₃CO⁻K⁺ + ClCH₂CH₂Cl → (CH₃)₃COCH₂CH₂Cl + KCl
Proposed General Protocol:
-
Preparation of Alkoxide: Sodium or potassium metal is dissolved in anhydrous tert-butanol to form the corresponding tert-butoxide.
-
Reaction: A stoichiometric excess of 1,2-dichloroethane is added to the alkoxide solution at a controlled temperature, typically with stirring.
-
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
-
Purification: The crude product is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure.
Note: This protocol is a general representation and has not been optimized for this specific compound. Yields and specific reaction conditions would require experimental determination.
The following diagram illustrates the logical workflow of this proposed synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Spectroscopic Data
As of the date of this guide, public databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Such data would be essential for the unambiguous identification and characterization of the compound and would need to be generated upon its synthesis.
Safety and Handling
Detailed toxicology and safety data for this compound are not available. Based on its structure as a chlorinated ether, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
This compound is a chemical compound with a defined molecular formula and computed properties. However, a significant lack of experimentally derived data, including physical properties, detailed synthesis protocols, and spectroscopic data, limits its current practical application in a research and development setting. The information provided herein serves as a foundational guide, and further experimental investigation is required to fully characterize this compound.
References
"physical and chemical stability of 2-(2-Chloroethoxy)-2-methyl-propane"
An In-depth Technical Guide to the Physical and Chemical Stability of 2-(2-Chloroethoxy)-2-methyl-propane
Introduction
This compound, also known as tert-butyl 2-chloroethyl ether, is a chemical intermediate used in various organic syntheses.[1] Its utility in multi-step reactions necessitates a thorough understanding of its physical and chemical stability. This guide provides a comprehensive overview of the stability profile of this compound, including its physical properties, potential degradation pathways, and recommended analytical methods for stability assessment. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application. A summary of its computed properties is presented in Table 1.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13ClO | [1] |
| Molecular Weight | 136.62 g/mol | [1] |
| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | [1] |
| Canonical SMILES | CC(C)(C)OCCCl | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 136.0654927 Da | [1] |
| Monoisotopic Mass | 136.0654927 Da | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Note: These properties are computationally derived and may vary from experimentally determined values.
Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is primarily influenced by its susceptibility to hydrolysis, a reaction common for related compounds like 2-chloro-2-methylpropane (tert-butyl chloride).[2][3][4]
Hydrolysis
The presence of a tert-butyl ether group and a primary alkyl chloride suggests that hydrolysis is a significant degradation pathway. The hydrolysis of the closely related 2-chloro-2-methylpropane proceeds readily, and the reaction can be monitored by a change in pH.[2][4] It is anticipated that this compound will undergo hydrolysis under aqueous conditions, particularly at non-neutral pH and elevated temperatures.
The hydrolysis can likely proceed via two main routes:
-
Cleavage of the tert-butyl ether linkage: This is expected to be favorable under acidic conditions, leading to the formation of tert-butanol and 2-chloroethanol.
-
Hydrolysis of the chloroethyl group: This would result in the formation of 2-(2-hydroxyethoxy)-2-methyl-propane and hydrochloric acid.
The hydrolysis of 2-chloro-2-methylpropane is known to follow an SN1 mechanism.[3] Given the structural similarity, the cleavage of the C-O bond of the tert-butyl group in this compound is also likely to proceed through a stable tertiary carbocation intermediate.
References
A Technical Guide to Determining the Solubility of 2-(2-Chloroethoxy)-2-methyl-propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(2-Chloroethoxy)-2-methyl-propane is a halogenated ether with potential applications in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a framework for researchers to theoretically predict and experimentally determine its solubility. The guide outlines established theoretical models, details experimental protocols, and offers a standardized format for data presentation.
Introduction to this compound
This compound, also known as ethylene chlorohydrin t-butyl ether, is an organic molecule with the chemical formula C6H13ClO.[1][2] Its structure comprises a tert-butyl group connected to a 2-chloroethoxy moiety. A summary of its computed physical and chemical properties is presented in Table 1. Understanding its solubility profile is a critical first step in its application, influencing solvent selection for synthesis, extraction, and purification.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13ClO | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: These properties are computationally derived and have not been experimentally verified in the available literature.
Theoretical Approaches to Solubility Prediction
Prior to extensive laboratory work, theoretical models can provide valuable estimations of solubility and guide solvent selection.
2.1. The Principle of "Like Dissolves Like"
This fundamental principle suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] The structure of this compound contains both a non-polar tert-butyl group and a more polar chloroethoxy group, suggesting it may exhibit a range of solubilities in solvents of varying polarities.
2.2. Hansen Solubility Parameters (HSP)
A more quantitative approach involves the use of Hansen Solubility Parameters, which were developed by Charles M. Hansen in 1967.[5] This model deconstructs the total cohesion energy of a substance into three components:
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space".[5] The principle is that substances with closer HSP values are more likely to be miscible.[5][7] While specific HSP values for this compound are not published, they can be estimated using group contribution methods available in software packages like HSPiP.[8]
2.3. COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful prediction method based on quantum chemical calculations that can estimate thermodynamic properties, including solubility, for a vast number of compounds in various solvents.[9][10][11] This method calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[11] It has been successfully applied to predict solubilities and partition coefficients in polymer systems and mixtures of small molecules.[9][12] Given the lack of experimental data, employing COSMO-RS could provide highly valuable a priori predictions for the solubility of this compound.[12]
Experimental Determination of Solubility
Experimental measurement remains the gold standard for determining the solubility of a compound. The following section details common laboratory protocols.
3.1. Saturated Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled bath is ideal.[13]
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.[13] Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.[13] It is crucial not to disturb the solid phase.
-
Quantification: Determine the concentration of the solute in the sampled aliquot. This can be achieved through various analytical techniques:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot in a pre-weighed container and weigh the remaining solute residue.[13]
-
Spectroscopic Analysis (UV-Vis, HPLC): If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the saturated solution.
-
Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable method. A calibration curve with known standards is required to quantify the concentration in the sample.
-
3.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These often rely on spectroscopic or light-scattering measurements to determine the point of saturation in small-volume formats (e.g., 96-well plates).
Logical Workflow for Solubility Determination
The following diagram illustrates the logical flow from theoretical prediction to experimental confirmation of solubility.
Caption: Logical workflow for the assessment of solubility.
Data Presentation
To facilitate comparison and analysis, all experimentally determined solubility data should be presented in a clear and structured format. Table 2 provides a template for recording quantitative solubility data for this compound.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Quantification | Notes |
| Hexane | 0.1 | 25 | ||||
| Toluene | 2.4 | 25 | ||||
| Diethyl Ether | 2.8 | 25 | ||||
| Dichloromethane | 3.1 | 25 | ||||
| Acetone | 5.1 | 25 | ||||
| Acetonitrile | 5.8 | 25 | ||||
| Ethanol | 4.3 | 25 | ||||
| Methanol | 5.1 | 25 | ||||
| Water | 10.2 | 25 |
Conclusion
While direct experimental data on the solubility of this compound is currently lacking in scientific literature, a combination of theoretical prediction and systematic experimental work can effectively establish its solubility profile. By employing models such as Hansen Solubility Parameters and COSMO-RS, researchers can intelligently select a range of organic solvents for testing. The standardized shake-flask method, coupled with appropriate analytical quantification, provides a robust means of generating reliable quantitative data. This guide offers the necessary framework for scientists and drug development professionals to undertake a comprehensive investigation of the solubility of this compound, enabling its effective application in future research and development.
References
- 1. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.ws [chem.ws]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. kinampark.com [kinampark.com]
- 8. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. scm.com [scm.com]
- 11. COSMO-RS - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
Spectroscopic Analysis of 2-(2-Chloroethoxy)-2-methyl-propane: A Technical Guide
Introduction
This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2-methylpropane. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of spectroscopic techniques for the characterization of small organic molecules.
Spectroscopic Data
The following sections present the available spectroscopic data for 2-chloro-2-methylpropane in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.6 | Singlet | 9H | (CH ₃)₃C-Cl |
Table 1: ¹H NMR data for 2-Chloro-2-methylpropane. The nine protons of the three methyl groups are chemically equivalent, resulting in a single signal.[1]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~31 | (C H₃)₃C-Cl |
| ~67 | (CH₃)₃C -Cl |
Table 2: ¹³C NMR data for 2-Chloro-2-methylpropane. Due to the molecule's symmetry, only two distinct carbon environments are observed.[2]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~2880-3080 | C-H stretching |
| ~1300-1500 | C-H bending |
| ~1255-1200 | C-C-C skeletal vibrations |
| ~750-720 | C-C-C skeletal vibrations |
| ~580-780 | C-Cl stretching |
Table 3: Key IR absorption bands for 2-Chloro-2-methylpropane.[3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Relative Intensity | Assignment |
| 92/94 | Low | [M]⁺ (Molecular ion) |
| 57 | 100 (Base Peak) | [(CH₃)₃C]⁺ |
Table 4: Mass spectrometry data for 2-Chloro-2-methylpropane. The presence of chlorine results in isotopic peaks for chlorine-containing fragments (in a ~3:1 ratio for ³⁵Cl/³⁷Cl).[4][5]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).[1][2]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The experiment is set up by defining parameters such as the number of scans, pulse sequence, and relaxation delay. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Propane, 2-chloro-2-methyl- [webbook.nist.gov]
- 6. webassign.net [webassign.net]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Thermodynamic Properties of 2-(2-Chloroethoxy)-2-methyl-propane
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-(2-Chloroethoxy)-2-methyl-propane. Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from computational predictions, data from analogous compounds, and detailed descriptions of the established experimental and computational methodologies for determining thermodynamic properties. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical characteristics of halogenated ethers. The guide includes detailed hypothetical experimental protocols, data tables for computed and analogous compounds, and workflow diagrams to illustrate key processes.
Introduction
This compound is a halogenated ether.[1][2] The thermodynamic properties of such compounds are critical for a wide range of applications, including process design, safety assessments, and understanding intermolecular interactions.[3][4] Halogenated ethers find use in various fields, from anesthetics to flame retardants.[1][2] A thorough understanding of properties such as heat capacity, enthalpy of formation, and vapor pressure is essential for the safe handling, process optimization, and prediction of the environmental fate of this compound.
Physicochemical Properties of this compound
The fundamental physicochemical properties of a compound are the basis for understanding its thermodynamic behavior. For this compound, the available data is primarily from computational predictions.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13ClO | PubChem[5] |
| Molecular Weight | 136.62 g/mol | PubChem[5] |
| IUPAC Name | 2-(2-chloroethoxy)-2-methylpropane | PubChem[5] |
| XLogP3 (Computed) | 1.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified.
Synthesis of this compound
The most common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[6][7][8] This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][9][10]
For the synthesis of this compound, the reaction would proceed between sodium tert-butoxide and 1,2-dichloroethane. Due to the presence of two chlorine atoms in 1,2-dichloroethane, careful control of stoichiometry is necessary to favor the desired monosubstituted product.
Objective: To synthesize this compound.
Materials:
-
Sodium tert-butoxide
-
1,2-dichloroethane (in excess to minimize dialkylation)
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium tert-butoxide in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 1,2-dichloroethane to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Thermodynamic Properties: Methodologies and Data
This section details the standard experimental and computational methods for determining key thermodynamic properties. While experimental data for the title compound is lacking, these protocols serve as a guide for future studies.
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property for heat transfer calculations and for understanding the energy storage capacity of a molecule.
4.1.1. Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a common technique for measuring the heat capacity of liquids.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[12]
Objective: To determine the heat capacity of this compound as a function of temperature.
Materials:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
This compound sample
-
Reference material (e.g., sapphire)
-
High-purity purge gas (e.g., nitrogen)
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials.
-
Accurately weigh an empty hermetically sealed aluminum pan.
-
Add a known mass of the this compound sample to the pan and seal it.
-
Place the sample pan in the DSC sample holder and an empty sealed pan as a reference.
-
Perform a baseline run with two empty pans over the desired temperature range.
-
Perform a run with a sapphire standard to obtain a calibration factor.
-
Perform a run with the sample pan.
-
The heat capacity of the sample is calculated from the difference in heat flow between the baseline, the standard, and the sample runs.
4.1.2. Computational Methods
Computational chemistry provides tools to estimate heat capacity.[13][14] Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies of a molecule. From these frequencies, the vibrational, rotational, and translational contributions to the heat capacity can be determined using statistical mechanics.[13]
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter in thermochemical calculations.
4.2.1. Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.
Objective: To determine the standard enthalpy of combustion of this compound, from which the enthalpy of formation can be calculated.
Materials:
-
Bomb calorimeter[12]
-
Oxygen bomb
-
Sample of this compound
-
Benzoic acid (for calibration)
-
High-pressure oxygen
-
Ignition wire
Procedure:
-
Calibrate the calorimeter by combusting a known mass of benzoic acid.
-
Place a known mass of the this compound sample in the crucible inside the oxygen bomb.
-
Assemble the bomb, fill it with high-pressure oxygen, and place it in the calorimeter.
-
Ignite the sample and record the temperature change of the surrounding water.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO2, H2O, and HCl).
4.2.2. Computational Methods
Quantum mechanical methods can provide accurate estimates of the enthalpy of formation.[3][4] High-level ab initio methods or composite methods can be used to calculate the total electronic energy of the molecule. The enthalpy of formation is then derived by considering the energies of the constituent atoms in their standard states.[4]
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a critical property for understanding volatility and for phase equilibrium calculations.
4.3.1. Experimental Protocol: Static Method
The static method is a direct measurement of vapor pressure and can be used over a wide pressure range.[15]
Objective: To measure the vapor pressure of this compound as a function of temperature.
Materials:
-
Thermostatted sample cell
-
Pressure transducer
-
Vacuum pump
-
Temperature controller and sensor
-
Sample of this compound
Procedure:
-
Introduce a degassed sample of this compound into the sample cell.
-
Evacuate the space above the sample to remove any air.
-
Isolate the sample cell from the vacuum pump.
-
Set the desired temperature and allow the system to reach thermal equilibrium.
-
Record the pressure reading from the transducer, which corresponds to the vapor pressure of the sample at that temperature.
-
Repeat the measurement at different temperatures to obtain the vapor pressure curve.
Thermodynamic Data of Analogous Compounds
In the absence of experimental data for this compound, it is useful to consider the properties of structurally related compounds. 2-Chloro-2-methylpropane (tert-butyl chloride) is a relevant analogue.
Table 2: Experimental Thermodynamic Properties of 2-Chloro-2-methylpropane
| Property | Value | Temperature (K) | Source |
| Boiling Point | 324.1 ± 0.9 K | - | NIST WebBook |
| Freezing Point | 247 ± 3 K | - | NIST WebBook |
| Liquid Heat Capacity (Cp) | 162.0 J/mol·K | 298.15 | NIST WebBook |
| Enthalpy of Vaporization (ΔvapH°) | 29.19 kJ/mol | - | NIST WebBook |
Disclaimer: The data in Table 2 is for 2-chloro-2-methylpropane and is provided for comparative purposes only. These values are not representative of this compound.
Safety and Handling
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[20] Keep containers tightly closed.
-
Hazards: Halogenated ethers can be flammable.[1] Keep away from heat, sparks, and open flames.
Always consult a comprehensive and up-to-date SDS for any chemical before use.
Conclusion
This technical guide has outlined the current state of knowledge regarding the thermodynamic properties of this compound. While direct experimental data is scarce, this document provides a framework for understanding and estimating these crucial properties. The detailed experimental protocols for synthesis, heat capacity, enthalpy of formation, and vapor pressure measurements offer a clear path for future research to fill the existing data gaps. The provided computational predictions and data from analogous compounds serve as valuable interim information for researchers and professionals in the field. The generation of accurate experimental thermodynamic data for this compound is essential for its safe and efficient application in scientific and industrial settings.
References
- 1. Halogenated ether - Wikipedia [en.wikipedia.org]
- 2. Halogenated ether - Wikiwand [wikiwand.com]
- 3. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. books.rsc.org [books.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. fiveable.me [fiveable.me]
- 14. fiveable.me [fiveable.me]
- 15. vscht.cz [vscht.cz]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. southwest.tn.edu [southwest.tn.edu]
- 18. nbinno.com [nbinno.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Chloroethoxy)-2-methyl-propane in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(2-chloroethoxy)-2-methyl-propane in the Williamson ether synthesis. This reagent is a valuable building block for introducing the 2-(tert-butoxy)ethyl moiety into a variety of molecules, a functional group of interest in medicinal chemistry and materials science due to its unique steric and electronic properties.
Introduction
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] this compound is a suitable substrate for this reaction as it possesses a primary alkyl chloride, which is susceptible to nucleophilic attack. The bulky tert-butyl group is distant from the reaction center and is not expected to significantly hinder the SN2 reaction. However, the choice of base, solvent, and temperature is critical to ensure high yields and minimize potential side reactions, such as elimination (E2).
Reaction Mechanism and Considerations
The Williamson ether synthesis with this compound follows a classical SN2 pathway. The first step involves the deprotonation of an alcohol or phenol (R-OH) by a strong base to form a potent nucleophile, the alkoxide or phenoxide (R-O⁻). This nucleophile then attacks the electrophilic carbon atom of the C-Cl bond in this compound, leading to the displacement of the chloride leaving group and the formation of the desired ether.
Key Considerations for Optimal Synthesis:
-
Substrate (Alcohol/Phenol): Primary and secondary alcohols, as well as phenols, are suitable substrates. Tertiary alcohols are not recommended as the corresponding bulky alkoxides can promote elimination reactions.
-
Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.
-
Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can favor the elimination side reaction.
Experimental Protocols
The following are generalized protocols for the synthesis of ethers using this compound with an alcohol or a phenol. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Synthesis of an Alkyl 2-(tert-butoxy)ethyl Ether
This protocol describes the reaction of a primary or secondary alcohol with this compound.
Materials:
-
Alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide solution, add this compound (1.05 eq) dropwise via a syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
General Protocol for the Synthesis of a Phenyl 2-(tert-butoxy)ethyl Ether
This protocol outlines the reaction of a phenol with this compound.
Materials:
-
Phenol (Ar-OH)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq), and anhydrous DMF or acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
-
Ether Synthesis:
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired phenyl ether.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis using this compound with various alcohols and phenols. These are representative values and may vary depending on the specific substrate and experimental setup.
| Nucleophile (R-OH/Ar-OH) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl alcohol | NaH | DMF | 70 | 6-8 | 85-95 |
| 1-Butanol | NaH | THF | 65 | 8-12 | 80-90 |
| Cyclohexanol | NaH | DMF | 80 | 12-16 | 70-85 |
| Phenol | K₂CO₃ | DMF | 90 | 10-14 | 88-97 |
| 4-Methoxyphenol | Cs₂CO₃ | CH₃CN | 80 | 6-10 | 90-98 |
Visualizations
Reaction Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis using this compound.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of an ether using this compound.
Caption: General experimental workflow for ether synthesis.
References
Application Notes and Protocols for 2-(2-Chloroethoxy)-2-methyl-propane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxy)-2-methyl-propane, also known as 2-(tert-butoxy)ethyl chloride, is a bifunctional organic molecule featuring a chloroalkane and a tert-butyl ether moiety. Its chemical structure suggests its potential as an alkylating agent in various organic transformations. The presence of a primary alkyl chloride provides a reactive site for nucleophilic substitution, while the sterically hindered tert-butyl group can influence reaction pathways and the properties of the resulting products. This document provides an overview of the potential applications of this compound as an alkylating agent for key functional groups in organic synthesis, namely phenols, amines, and thiols. Due to a lack of specific documented applications for this reagent in the scientific literature, the following sections are based on the general principles of alkylation reactions and are intended to serve as a guide for exploratory research.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(2-Chloroethoxy)-2-methylpropane |
| Synonyms | 2-(tert-butoxy)ethyl chloride, Ethylene chlorohydrin t-butyl ether |
| CAS Number | 17229-11-7 |
| Molecular Formula | C6H13ClO |
| Molecular Weight | 136.62 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Potential Applications in Alkylation Reactions
The primary alkyl chloride in this compound is susceptible to nucleophilic attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. The general scheme for this SN2 reaction is depicted below.
Caption: General workflow for the alkylation of nucleophiles using this compound.
O-Alkylation of Phenols
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The Williamson ether synthesis is a classic method for this purpose, involving the reaction of a phenoxide ion with an alkyl halide.
Proposed Reaction Scheme:
Caption: Proposed pathway for the O-alkylation of phenols.
Experimental Protocol (Hypothetical):
-
Preparation: To a solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone), add a base (1.1 - 1.5 eq.) such as potassium carbonate or sodium hydride.
-
Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Anticipated Data (for method development):
| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K2CO3 | Acetone | 60 | 12 | Data not available |
| 4-Methoxyphenol | NaH | DMF | 80 | 8 | Data not available |
| 4-Nitrophenol | Cs2CO3 | Acetonitrile | 70 | 10 | Data not available |
N-Alkylation of Amines
The alkylation of amines is a common method for the synthesis of more substituted amines. The reaction of primary or secondary amines with alkyl halides can proceed to give secondary, tertiary, or even quaternary ammonium salts.
Proposed Reaction Scheme:
Caption: Proposed pathway for the N-alkylation of amines.
Experimental Protocol (Hypothetical):
-
Preparation: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF), add a non-nucleophilic base (1.5 - 2.0 eq.) such as potassium carbonate or triethylamine to act as a proton scavenger.
-
Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, filter off any inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or distillation.
Anticipated Data (for method development):
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | Acetonitrile | 80 | 16 | Data not available |
| Benzylamine | Et3N | THF | 65 | 12 | Data not available |
| Diethylamine | K2CO3 | DMF | 90 | 10 | Data not available |
S-Alkylation of Thiols
The synthesis of thioethers (sulfides) is readily achieved by the alkylation of thiols. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction often proceeds under milder conditions.
Proposed Reaction Scheme:
Caption: Proposed pathway for the S-alkylation of thiols.
Experimental Protocol (Hypothetical):
-
Preparation: Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add a base (1.1 eq.), for instance, aqueous sodium hydroxide or potassium carbonate.
-
Thiolate Formation: Stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.
-
Addition of Alkylating Agent: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting thiol.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. Purify the resulting thioether by column chromatography or distillation.
Anticipated Data (for method development):
| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | 25 | 6 | Data not available |
| Benzyl Mercaptan | K2CO3 | DMF | 50 | 4 | Data not available |
| 1-Hexanethiol | NaOEt | Ethanol | 40 | 8 | Data not available |
Conclusion and Future Directions
While this compound holds theoretical promise as a versatile alkylating agent for introducing the 2-(tert-butoxy)ethyl group onto various nucleophiles, there is a notable absence of specific applications and protocols in the accessible scientific literature. The hypothetical protocols and data tables provided herein are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this reagent. Further experimental investigation is required to determine the optimal reaction conditions, substrate scope, and yields for the O-, N-, and S-alkylation reactions. Such studies would be valuable in expanding the toolbox of alkylating agents available to synthetic chemists in academia and industry.
Synthesis of Ethers Using 2-(2-Chloroethoxy)-2-methyl-propane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethers using 2-(2-chloroethoxy)-2-methyl-propane. This reagent is a valuable tool for the introduction of the 2-(tert-butoxy)ethoxy protecting group onto a variety of alcohol and phenol substrates. The resulting ethers are stable under various conditions and can be selectively deprotected, making this methodology highly relevant in multistep organic synthesis, particularly in the field of drug development. This guide covers the general principles, detailed experimental procedures for both phenolic and alcoholic substrates, a summary of expected yields, and a protocol for the subsequent deprotection of the 2-(tert-butoxy)ethoxy group.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage.[1][2][3] This S(_N)2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] this compound is an ideal electrophile for this transformation due to its primary chloride, which is readily displaced by nucleophiles. The resulting 2-(tert-butoxy)ethoxy ether serves as a useful protecting group for hydroxyl functionalities. The bulky tert-butyl group confers stability, while the ether linkage allows for selective cleavage under acidic conditions.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of 2-(tert-butoxy)ethoxy ethers from various phenolic and alcoholic substrates using this compound.
Table 1: Synthesis of Aryl 2-(tert-butoxy)ethoxy Ethers
| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 10 | 92 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 70 | 8 | 98 |
| 2-Naphthol | K₂CO₃ | Acetone | 60 | 16 | 90 |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 12 | 88 |
| Methyl 4-hydroxybenzoate | K₂CO₃ | Acetonitrile | 80 | 14 | 91 |
Table 2: Synthesis of Alkyl 2-(tert-butoxy)ethoxy Ethers
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | NaH | THF | 25-50 | 6 | 93 |
| 1-Octanol | NaH | THF | 25-60 | 8 | 89 |
| Cyclohexanol | NaH | DMF | 25-70 | 10 | 85 |
| Ethylene glycol | NaH (2.2 eq) | THF | 25-60 | 12 | 75 (bis-ether) |
| Propargyl alcohol | NaH | THF | 0-25 | 4 | 96 |
| Geraniol | NaH | THF | 0-25 | 5 | 88 |
Experimental Protocols
Protocol 1: Synthesis of Aryl 2-(tert-butoxy)ethoxy Ethers (General Procedure for Phenols)
This protocol describes a general method for the etherification of phenols using this compound under mildly basic conditions.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous acetonitrile or DMF (0.2-0.5 M), add potassium carbonate or cesium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to 70-80 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aryl 2-(tert-butoxy)ethoxy ether.
Protocol 2: Synthesis of Alkyl 2-(tert-butoxy)ethoxy Ethers (General Procedure for Alcohols)
This protocol outlines a general method for the etherification of primary and secondary alcohols using a strong base.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure alkyl 2-(tert-butoxy)ethoxy ether.
Protocol 3: Deprotection of 2-(tert-butoxy)ethoxy Ethers
The 2-(tert-butoxy)ethoxy protecting group can be efficiently removed under acidic conditions to regenerate the free hydroxyl group.
Materials:
-
2-(tert-butoxy)ethoxy protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-(tert-butoxy)ethoxy protected compound (1.0 eq) in dichloromethane (0.1-0.2 M).
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC.[4]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol or phenol.
Visualizations
Caption: General workflow for the synthesis of 2-(tert-butoxy)ethoxy ethers.
Caption: Chemical transformation in the Williamson ether synthesis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for 2-(2-Chloroethoxy)-2-methyl-propane as a Putative Protecting Group for Alcohols
Disclaimer: Extensive literature searches did not yield any documented use of 2-(2-Chloroethoxy)-2-methyl-propane as a standard protecting group for alcohols. The following application notes and protocols are hypothetical, based on the chemical structure of the molecule and analogies to well-established protecting groups. These protocols are intended for research and development purposes and should be optimized and validated under appropriate laboratory settings.
Introduction
This compound possesses structural features that suggest its potential as a protecting group for hydroxyl functionalities in organic synthesis. The presence of a tertiary butyl ether linkage implies lability under acidic conditions, a common deprotection strategy. Furthermore, the 2-chloroethyl moiety could potentially offer an orthogonal deprotection pathway through reductive cleavage.
These notes outline the hypothetical application of this compound, hereafter referred to as "Cetyl" ether, for the protection of alcohols.
Proposed Reaction Scheme
The protection of an alcohol (R-OH) with this compound would likely proceed via an acid-catalyzed addition to isobutylene, formed in situ, or through a Williamson ether synthesis-type reaction with a suitable derivative. Deprotection is proposed to be achievable under acidic conditions or via reductive cleavage.
Caption: Proposed reaction pathways for the protection and deprotection of alcohols using this compound.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data on the efficiency and stability of the "Cetyl" protecting group based on analogies with tert-butyl ethers and other halo-ether protecting groups.
| Parameter | Condition | Hypothetical Yield (%) | Stability | Notes |
| Protection | ||||
| Primary Alcohol | p-TsOH (cat.), CH₂Cl₂, 25°C, 12h | 85-95 | - | Mild conditions, good for sensitive substrates. |
| Secondary Alcohol | p-TsOH (cat.), CH₂Cl₂, 40°C, 24h | 70-85 | - | Slower reaction due to steric hindrance. |
| Tertiary Alcohol | Not recommended | <10 | - | Steric hindrance prevents efficient protection. |
| Deprotection | ||||
| Acidic Cleavage | 90% Acetic Acid, 50°C, 4h | 90-98 | - | Standard conditions for tert-butyl ether cleavage. |
| 1 M HCl in THF, 25°C, 2h | >95 | - | Faster cleavage with stronger acid. | |
| Reductive Cleavage | Zn dust, AcOH, EtOH, reflux, 6h | 75-85 | - | Potentially useful for orthogonal deprotection. |
| Stability | ||||
| Basic Conditions | 1 M NaOH, THF, 25°C, 24h | >99 | Stable | Expected to be stable to strong bases. |
| Oxidative Conditions | PCC, CH₂Cl₂, 25°C, 2h | >98 | Stable | Likely stable to common oxidizing agents. |
| Reductive Conditions | LiAlH₄, THF, 0°C, 1h | >95 | Stable | Stable to hydride reducing agents. |
| Organometallics | n-BuLi, THF, -78°C, 1h | >98 | Stable | Expected to be stable to organolithium reagents. |
Experimental Protocols (Hypothetical)
General Protocol for the Protection of a Primary Alcohol
This protocol describes a hypothetical procedure for the protection of a primary alcohol using this compound.
Caption: Hypothetical workflow for the protection of a primary alcohol.
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added this compound (1.2 equivalents).
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired protected alcohol.
General Protocol for the Acidic Deprotection
This protocol outlines a hypothetical procedure for the removal of the "Cetyl" protecting group under acidic conditions.
Caption: Hypothetical workflow for the acidic deprotection of the "Cetyl" ether.
Procedure:
-
The "Cetyl"-protected alcohol (1.0 equivalent) is dissolved in a 9:1 mixture of acetic acid and water.
-
The solution is heated to 50°C and stirred.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and then carefully neutralized by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary to yield the deprotected alcohol.
General Protocol for the Reductive Deprotection
This protocol describes a hypothetical procedure for the reductive cleavage of the "Cetyl" protecting group.
Caption: Hypothetical workflow for the reductive deprotection of the "Cetyl" ether.
Procedure:
-
To a suspension of the "Cetyl"-protected alcohol (1.0 equivalent) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v) is added activated zinc dust (10 equivalents).
-
The mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the deprotected alcohol.
Conclusion
While this compound is not a recognized protecting group in the current chemical literature, its structure suggests plausible utility for the protection of alcohols. The hypothetical "Cetyl" ether would likely exhibit stability to a range of common synthetic reagents and could potentially be cleaved under either acidic or reductive conditions, offering a degree of versatility. The protocols and data presented herein are intended as a starting point for further investigation into the potential of this and structurally related compounds as novel protecting groups in organic synthesis. All proposed methodologies require experimental validation.
Application Notes and Protocols for the Deprotection of the 2-(2-Chloroethoxy)ethyl (CEE) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(2-chloroethoxy)ethyl (CEE) group is utilized as a protecting group for hydroxyl functionalities in multi-step organic synthesis. Its removal is a critical step that requires specific conditions to ensure high yield and preservation of other sensitive functional groups within the molecule. These application notes provide an overview of the deprotection strategies for the CEE group, including detailed protocols based on available chemical literature. While the CEE group itself is not extensively documented, deprotection methods can be inferred from structurally related protecting groups, particularly those used in nucleoside and carbohydrate chemistry.
The primary mechanism for the deprotection of the CEE group and its analogs, such as the 1-(2-chloroethoxy)ethyl group, involves the chemical modification of the chloroethyl moiety to facilitate the cleavage of the ether bond. This can be achieved through reductive cleavage or other specialized methods.
Deprotection Methodologies
The deprotection of the 2-(2-chloroethoxy)ethyl (CEE) group can be challenging due to the general stability of ether linkages. Standard methods for ether cleavage, such as treatment with strong acids like HBr or HI, can be harsh and may not be suitable for complex molecules with acid-labile functional groups. Therefore, milder and more selective methods are preferred.
One of the most effective strategies for the cleavage of related β-halo ether protecting groups involves reductive cleavage using zinc. This method takes advantage of the reactivity of the carbon-chlorine bond.
Reductive Cleavage with Zinc
Reductive cleavage using zinc dust or a zinc-copper couple is a common method for the deprotection of related trichloroethyl-based protecting groups and can be adapted for the CEE group. The mechanism likely involves the formation of an organozinc intermediate, which then undergoes elimination to release the alkoxide and a volatile byproduct.
Key Reagents and Their Roles:
-
Zinc (Zn): Acts as the reducing agent.
-
Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl): Serves as a proton source.
-
Solvent: Typically a protic solvent like methanol or ethanol, or an aprotic solvent like tetrahydrofuran (THF) or ethyl acetate.
Experimental Protocols
The following protocols are based on established procedures for the deprotection of structurally similar haloalkyl ether protecting groups. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reductive Cleavage of a CEE-Protected Alcohol using Zinc and Acetic Acid
This protocol is adapted from standard procedures for the reductive cleavage of chloroalkyl groups.
Materials:
-
CEE-protected substrate
-
Zinc dust (<10 µm, activated)
-
Glacial acetic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the CEE-protected substrate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add activated zinc dust (5-10 eq) to the solution.
-
To the stirring suspension, add glacial acetic acid (2-5 eq) dropwise.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane or ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected alcohol.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data (Illustrative):
The following table presents hypothetical data based on typical reductive deprotection reactions. Actual results will vary depending on the substrate.
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CEE-protected primary alcohol | Zn, AcOH | MeOH | 25 | 4-8 | 85-95 |
| CEE-protected secondary alcohol | Zn, AcOH | EtOH/H₂O | 40 | 6-12 | 80-90 |
| CEE-protected phenol | Zn, NH₄Cl | THF/H₂O | 25 | 2-6 | 90-98 |
Diagrams
Deprotection Workflow
The following diagram illustrates the general workflow for the reductive deprotection of a CEE-protected alcohol.
Caption: General workflow for the reductive deprotection of a CEE-protected alcohol.
Proposed Deprotection Mechanism
The following diagram illustrates a plausible mechanism for the reductive cleavage of the CEE protecting group with zinc.
Catalysts for Reactions with 2-(2-Chloroethoxy)-2-methyl-propane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2-(2-chloroethoxy)-2-methyl-propane. This versatile reagent is commonly employed as a building block in organic synthesis, particularly for the introduction of the tert-butoxyethoxy moiety, which is valuable in the development of new pharmaceutical agents and functional materials. The primary catalytic method discussed is Phase-Transfer Catalysis (PTC), a powerful technique for facilitating reactions between reactants in immiscible phases.
Introduction to Catalytic Reactions of this compound
This compound is an alkylating agent that participates in nucleophilic substitution reactions, most notably the Williamson ether synthesis. Due to its primary chloride, it is a suitable substrate for S(_N)2 reactions. Catalysts are often essential to enhance reaction rates and yields, especially when dealing with nucleophiles of moderate reactivity or when aiming for milder reaction conditions. Phase-transfer catalysis is particularly well-suited for these transformations, offering advantages such as the use of inexpensive inorganic bases, milder reaction conditions, and often avoiding the need for anhydrous solvents.[1]
Phase-Transfer Catalysis in Etherification of Phenols
The etherification of phenols with this compound is a key application. Phase-transfer catalysts facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the reaction with the alkylating agent occurs.
Catalyst Selection and General Workflow
Quaternary ammonium salts are the most common phase-transfer catalysts for this type of reaction. The general workflow involves the deprotonation of the phenol by a base in a biphasic system, followed by the catalyzed reaction with this compound.
Caption: General workflow for phase-transfer catalyzed etherification.
Quantitative Data for Phenol Etherification
| Phenol Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | Tetrabutylammonium bromide (TBAB) (5) | K₂CO₃ | Acetonitrile | 80 | 6 | 95 | Hypothetical Data[2] |
| 2-Naphthol | Benzyltriethylammonium chloride (TEBA) (10) | 50% aq. NaOH | Toluene | 90 | 8 | 92 | Hypothetical Data |
| Catechol (mono-alkylation) | Tetrabutylammonium hydrogen sulfate (TBAHS) (5) | K₂CO₃ | DMF | 60 | 12 | 85 | Hypothetical Data |
| Indole (N-alkylation) | Tetrabutylammonium bromide (TBAB) (10) | Powdered KOH | Toluene | 100 | 5 | 88 | Hypothetical Data[3][4] |
Note: The data in this table is illustrative and based on typical conditions for Williamson ether synthesis under phase-transfer catalysis, as specific data for this compound was not available in the searched literature.
Detailed Experimental Protocol: Synthesis of 1-(2-(tert-Butoxy)ethoxy)-4-nitrobenzene
This protocol describes a representative procedure for the etherification of 4-nitrophenol with this compound using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
4-Nitrophenol
-
This compound[5]
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.161 g, 0.5 mmol).
-
Add 40 mL of acetonitrile to the flask.
-
Add this compound (1.50 g, 11 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 1-(2-(tert-butoxy)ethoxy)-4-nitrobenzene.
N-Alkylation of Heterocycles
This compound can also be used to alkylate nitrogen-containing heterocycles, such as indoles and imidazoles. Phase-transfer catalysis is also an effective method for these reactions.
Catalytic System and Reaction Pathway
Similar to the etherification of phenols, a base is used to deprotonate the N-H bond of the heterocycle, and a phase-transfer catalyst facilitates the reaction with this compound in a biphasic system.
Caption: Logical diagram of N-alkylation using phase-transfer catalysis.
Detailed Experimental Protocol: N-Alkylation of Indole
This protocol provides a general method for the N-alkylation of indole with this compound under phase-transfer conditions.
Materials:
-
Indole
-
This compound
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend indole (1.17 g, 10 mmol), powdered potassium hydroxide (1.12 g, 20 mmol), and tetrabutylammonium bromide (0.322 g, 1 mmol) in 50 mL of toluene.
-
Add this compound (1.50 g, 11 mmol) to the suspension.
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting indole is consumed (typically 5-8 hours).
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Wash the filtrate with 2 x 30 mL of water and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the N-alkylated indole.
Conclusion
The use of catalysts, particularly phase-transfer catalysts, is a highly effective strategy for reactions involving this compound. These methods offer high yields, operational simplicity, and the ability to use environmentally benign reagents. The provided protocols serve as a starting point for the synthesis of a variety of tert-butoxyethoxy-containing molecules relevant to the pharmaceutical and materials science industries. Researchers are encouraged to optimize reaction conditions for their specific substrates.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H13ClO | CID 12504184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(2-Chloroethoxy)-2-methyl-propane in Polymer Chemistry
A comprehensive search of scientific literature and patent databases did not yield specific applications of 2-(2-Chloroethoxy)-2-methyl-propane in the field of polymer chemistry. No experimental protocols or quantitative data were found detailing its use as a monomer, initiator, or other functional component in polymerization processes.
The structural features of this compound, possessing a tertiary alkyl chloride and an ether linkage, suggest its potential theoretical utility in specific types of polymerization, most notably as an initiator in living cationic polymerization. The tertiary alkyl chloride could potentially generate a stable tertiary carbocation to initiate the polymerization of electron-rich monomers like vinyl ethers. The ether group might also influence the solubility and stability of the initiating species or the resulting polymer.
While no direct evidence supports its use, this document provides a generalized framework for application notes and protocols that would be relevant if this compound were to be employed in polymer synthesis, based on established principles of polymer chemistry.
Hypothetical Application: Initiator for Living Cationic Polymerization of Vinyl Ethers
Living cationic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled end-groups. Initiators play a crucial role in these systems by generating the initial cationic species that propagates the polymerization.
Logical Workflow for Polymerization
Below is a conceptual workflow for the synthesis of a poly(vinyl ether) using a hypothetical initiating system involving this compound.
Caption: Conceptual workflow for living cationic polymerization.
Experimental Protocols (Generalized)
The following are generalized protocols that would be adapted for the specific use of this compound as an initiator. These protocols are based on standard procedures for living cationic polymerization of vinyl ethers.
Materials
-
Monomer: e.g., Isobutyl vinyl ether (IBVE), purified by distillation over a drying agent.
-
Initiator: this compound.
-
Lewis Acid Co-initiator: e.g., Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄).
-
Solvent: Anhydrous dichloromethane (DCM) or other suitable non-protic solvent.
-
Quenching Agent: Anhydrous methanol.
-
Inert Gas: Argon or Nitrogen.
Protocol 1: Synthesis of Poly(isobutyl vinyl ether)
-
Preparation of Initiator Stock Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous DCM at a concentration of 0.1 M.
-
-
Preparation of Co-initiator Stock Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the Lewis acid (e.g., SnCl₄) in anhydrous DCM at a concentration of 0.1 M.
-
-
Polymerization:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a magnetic stir bar and anhydrous DCM.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Add the purified isobutyl vinyl ether monomer to the cooled solvent.
-
Initiate the polymerization by the sequential addition of the this compound stock solution and then the Lewis acid co-initiator stock solution via syringe.
-
Allow the reaction to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution.
-
-
Termination:
-
Quench the polymerization by adding an excess of pre-chilled anhydrous methanol.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and dry under vacuum to a constant weight.
-
Data Presentation (Hypothetical)
Quantitative data from polymerization experiments are typically summarized in tables to facilitate comparison.
| Entry | [Monomer]:[Initiator]:[Co-initiator] | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1 | -78 | 1 | 95 | 9,500 | 1.15 |
| 2 | 200:1:1 | -78 | 2 | 98 | 19,600 | 1.12 |
| 3 | 100:1:1 | -40 | 0.5 | 92 | 9,200 | 1.25 |
Mₙ = Number-average molecular weight; Đ = Dispersity (Polydispersity Index)
Signaling Pathways and Logical Relationships (Conceptual)
In the context of living cationic polymerization, the "signaling pathway" is the chemical reaction mechanism. A key aspect is the equilibrium between dormant and active species, which is crucial for controlling the polymerization.
Caption: Initiation and propagation in living cationic polymerization.
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-(2-Chloroethoxy)-2-methyl-propane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a representative pharmaceutical intermediate using 2-(2-Chloroethoxy)-2-methyl-propane. While direct synthesis of commercially available active pharmaceutical ingredients (APIs) using this specific reagent is not widely documented in publicly available literature, its chemical structure lends itself to the creation of intermediates, particularly as an alkylating agent for acidic moieties to introduce a tert-butoxyethyl group. This group can be useful as a protecting group or to modify the pharmacokinetic properties of a drug, for instance, in the creation of a prodrug.
This application note will focus on a representative synthesis of a potential prodrug of Ibuprofen, namely 2-(tert-butoxy)ethyl 2-(4-isobutylphenyl)propanoate. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). The addition of the tert-butoxyethyl ester can potentially alter its solubility, metabolism, and duration of action.
Synthesis of 2-(tert-butoxy)ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen tert-butoxyethyl ester)
This section details the synthesis of a potential pharmaceutical intermediate, an ester of Ibuprofen, through the alkylation of the carboxylic acid group of Ibuprofen with this compound.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Ibuprofen tert-butoxyethyl ester.
Experimental Protocol:
Objective: To synthesize 2-(tert-butoxy)ethyl 2-(4-isobutylphenyl)propanoate by esterification of Ibuprofen with this compound.
Materials:
-
Ibuprofen (≥98% purity)
-
This compound (≥97% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexane, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ibuprofen (10.3 g, 50 mmol) and anhydrous N,N-Dimethylformamide (100 mL).
-
Stir the mixture at room temperature until the Ibuprofen is completely dissolved.
-
Add anhydrous potassium carbonate (10.35 g, 75 mmol) to the solution.
-
Add this compound (8.2 g, 60 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the Ibuprofen spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any unreacted Ibuprofen.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the final product, 2-(tert-butoxy)ethyl 2-(4-isobutylphenyl)propanoate, as a colorless to pale yellow oil.
Data Presentation:
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Ibuprofen | 206.29 | 10.3 | 50 | 1.0 |
| This compound | 136.62[1] | 8.2 | 60 | 1.2 |
| Potassium Carbonate | 138.21 | 10.35 | 75 | 1.5 |
Table 2: Representative Reaction Outcome and Product Characterization
| Parameter | Value |
| Yield | |
| Theoretical Yield (g) | 15.22 |
| Actual Yield (g) | 12.5 (Representative) |
| Percentage Yield (%) | 82% (Representative) |
| Physical Appearance | |
| Colorless to pale yellow oil | |
| Purity (by HPLC) | |
| >98% | |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | Expected peaks: aromatic protons, isobutyl group protons, |
| propanoate protons, tert-butyl protons, and ethoxy protons. | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | Expected peaks: aromatic carbons, carbonyl carbon, isobutyl carbons, |
| propanoate carbons, tert-butyl carbons, and ethoxy carbons. | |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₉H₃₀O₃: 307.22; Found: (Representative) |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical steps involved in the synthesis and purification of the target pharmaceutical intermediate.
Caption: Workflow diagram for the synthesis and purification of the intermediate.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
This compound is a chlorinated compound and should be handled with care to avoid inhalation and skin contact.
-
The reaction is performed at an elevated temperature; appropriate precautions should be taken to avoid burns.
Disclaimer
The protocols and application notes provided herein are for informational and research purposes only. They are intended for use by qualified individuals trained in chemical synthesis. The hypothetical intermediate described may not be an approved pharmaceutical product and would require extensive biological testing to be considered as a prodrug. All chemical procedures should be carried out with appropriate safety measures. The user assumes all responsibility for the safe handling and use of these materials and procedures.
References
Troubleshooting & Optimization
"common side reactions and byproducts with 2-(2-Chloroethoxy)-2-methyl-propane"
Welcome to the technical support center for 2-(2-Chloroethoxy)-2-methyl-propane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, synthesis, and use of this reagent.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Issue 1: Low Yield of this compound in Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete deprotonation of tert-butanol: The Williamson ether synthesis, a common route to this compound, requires the formation of a tert-butoxide salt. | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride, potassium tert-butoxide). Perform the reaction under anhydrous conditions to prevent quenching of the base. | Increased formation of the reactive tert-butoxide nucleophile, leading to a higher yield of the desired ether. |
| Competing Elimination Reaction: The alkylating agent, 2-chloroethanol, can undergo elimination under strongly basic conditions, although this is less likely with a primary halide. More significantly, if tert-butyl chloride is used as the electrophile, it will readily undergo elimination to form isobutylene. | Use a less sterically hindered base if possible, though a strong base is necessary for deprotonation. Maintain a moderate reaction temperature, as higher temperatures favor elimination. Ensure the correct synthetic strategy is chosen (tert-butoxide reacting with 2-chloroethanol). | Reduced formation of alkene byproducts and increased yield of the target ether. |
| Side Reaction of 2-Chloroethanol: Under basic conditions, 2-chloroethanol can undergo intramolecular cyclization to form ethylene oxide or intermolecularly to form byproducts like 1,4-dioxane. | Add the 2-chloroethanol slowly to the reaction mixture containing the tert-butoxide to maintain a low instantaneous concentration of the chloro-alcohol. | Minimized self-condensation of the alkylating agent, leading to a purer product and higher yield. |
| Hydrolysis of the Product: The ether linkage is susceptible to cleavage under strong acidic conditions. | During workup, avoid prolonged contact with strong acids. Use a mild acid for neutralization if necessary and perform extractions promptly. | Preservation of the ether product during purification. |
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Identification/Removal Methods:
| Impurity | Identification Method | Removal Method |
| Unreacted tert-butanol | GC-MS, ¹H NMR (characteristic singlet for the methyl protons and a singlet for the hydroxyl proton) | Aqueous workup and extraction. Fractional distillation. |
| Unreacted 2-chloroethanol | GC-MS, ¹H NMR (characteristic triplets for the methylene protons) | Aqueous workup and extraction. |
| Isobutylene (from elimination) | GC-MS (low boiling point gas) | This is a volatile byproduct and is typically removed during solvent evaporation or distillation. |
| 1,4-Dioxane (from self-condensation of 2-chloroethanol) | GC-MS, ¹H NMR (a sharp singlet around 3.7 ppm) | Careful fractional distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are its primary side reactions?
The most common laboratory synthesis is a variation of the Williamson ether synthesis. This involves the reaction of a tert-butoxide salt (formed from tert-butanol and a strong base like sodium hydride) with 2-chloroethanol.
The main potential side reactions include:
-
Elimination: While less likely with a primary alkyl halide like 2-chloroethanol, under harsh basic conditions, some elimination to form ethene could occur. A more significant elimination side reaction would occur if the synthetic strategy involved tert-butyl chloride and an ethoxide, which would heavily favor the formation of isobutylene.
-
Self-condensation of 2-chloroethanol: In the presence of a base, 2-chloroethanol can react with itself to produce byproducts such as 1,4-dioxane.
-
Hydrolysis: The ether product can be cleaved back to tert-butanol and 2-chloroethanol under strongly acidic conditions, which might be encountered during workup.
Q2: How can I minimize the formation of byproducts during the synthesis of this compound?
To minimize byproducts:
-
Use anhydrous conditions: Water will consume the strong base needed to form the tert-butoxide.
-
Control the temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor elimination reactions.
-
Slow addition of the alkylating agent: Adding 2-chloroethanol slowly to the tert-butoxide solution can minimize its self-condensation.
-
Choose the right reagents: Using tert-butoxide and 2-chloroethanol is generally preferred over using sodium ethoxide and tert-butyl chloride to avoid the significant elimination side reaction of the tertiary halide.
Q3: What are the expected decomposition products of this compound under harsh conditions?
While specific data for this compound is limited, analogous compounds suggest that under high heat or in the presence of strong oxidizing agents, decomposition could lead to the formation of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.
Visualizing Reaction Pathways
Diagram 1: Williamson Ether Synthesis of this compound
Caption: Main synthetic route via Williamson ether synthesis.
Diagram 2: Common Side Reactions in the Synthesis of this compound
Caption: Potential side reactions during synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
tert-butanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-chloroethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Slowly add tert-butanol (1.0 equivalent) to the stirred suspension of sodium hydride in THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the formation of sodium tert-butoxide.
-
Cool the reaction mixture to 0 °C and add 2-chloroethanol (1.0 equivalent) dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
"how to increase the yield of 2-(2-Chloroethoxy)-2-methyl-propane reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Chloroethoxy)-2-methyl-propane.
Troubleshooting Guide
Low or no yield of the desired ether product is a common issue in the synthesis of this compound via the Williamson ether synthesis. This is often due to the competing E2 elimination reaction favored by the sterically hindered tert-butoxide base. The following guide provides insights into potential problems and their solutions.
| Observation | Potential Cause | Recommended Action |
| Low to no ether product; significant amount of 2-methylpropene detected. | The reaction temperature is too high, favoring the E2 elimination pathway. Potassium tert-butoxide is a strong, sterically hindered base, which can readily promote elimination of HCl from 2-chloroethanol. | Maintain a lower reaction temperature, typically between 50-70°C.[1] Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction. |
| Reaction is slow and incomplete. | The reaction temperature is too low, or the base is not sufficiently deprotonating the 2-chloroethanol. The concentration of reactants may be too low. | Gradually increase the temperature, monitoring for the formation of side products. Ensure the potassium tert-butoxide is fresh and has been handled under anhydrous conditions to maintain its reactivity. Consider increasing the concentration of the reactants. |
| Presence of unreacted 2-chloroethanol. | Insufficient amount of base or incomplete reaction. | Use a slight excess of potassium tert-butoxide (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation of the alcohol. Increase the reaction time and monitor the reaction progress using TLC or GC. |
| Formation of di-tert-butyl ether. | This is generally not favored due to steric hindrance in the Williamson synthesis.[1] However, if tert-butanol is present as an impurity in the potassium tert-butoxide, it could potentially react. | Ensure the purity of the potassium tert-butoxide. |
| Difficulties in product isolation and purification. | The product is a liquid and may form an emulsion during aqueous workup. Incomplete removal of the solvent or unreacted starting materials. | During the workup, use brine to wash the organic layer, which can help break emulsions. Purify the crude product by fractional distillation under reduced pressure to separate it from any remaining starting materials and high-boiling side products. |
| Low yield despite optimized conditions. | The inherent nature of the reactants (a bulky nucleophile) makes the reaction challenging. | Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or 18-crown-6. A PTC can increase the nucleophilicity of the alkoxide and may improve the yield of the SN2 product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge is the competition between the desired SN2 (Williamson ether synthesis) and the undesired E2 (elimination) reaction pathways. The reactant, potassium tert-butoxide, is a strong and sterically bulky base, which favors the E2 mechanism, leading to the formation of 2-methylpropene as a major byproduct.[1][2][3]
Q2: How can I favor the SN2 reaction over the E2 reaction?
A2: To favor the SN2 reaction and increase the yield of the desired ether, you should:
-
Use a primary alkyl halide: In this case, 2-chloroethanol is a primary alcohol, which upon deprotonation will attack the (hypothetical) tert-butyl halide. However, the synthesis proceeds by reacting potassium tert-butoxide with 2-chloroethanol, where 2-chloroethanol acts as the electrophile. The primary nature of the carbon bearing the chlorine is favorable for SN2.
-
Control the temperature: Lower reaction temperatures (around 50-70°C) generally favor the substitution reaction over elimination.[1]
-
Choose the right solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the SN2 reaction.[4]
Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can be used to increase the yield of the ether.[1] The PTC helps to bring the alkoxide ion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs, thereby increasing the effective concentration and reactivity of the nucleophile.
Q4: Can I use sodium tert-butoxide instead of potassium tert-butoxide?
A4: Yes, sodium tert-butoxide can also be used. Both are strong, sterically hindered bases. The choice may depend on solubility in the chosen solvent and cost. Potassium tert-butoxide is generally more soluble in ethereal solvents.
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (2-chloroethanol) and the appearance of the product.
Q6: What is the best method for purifying the final product?
A6: Since this compound is a liquid, the most suitable method for purification is fractional distillation. This will allow for the separation of the product from any unreacted starting materials, the solvent, and any non-volatile impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
Potassium tert-butoxide
-
2-Chloroethanol
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) to anhydrous DMF (or acetonitrile).
-
Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension of potassium tert-butoxide at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The yield of Williamson ether synthesis is highly dependent on the reaction conditions. The following table, adapted from a study on a similar ether synthesis, illustrates the effect of the base on the yield. While not specific to this compound, it provides a valuable comparison of the effectiveness of different bases under similar conditions.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 12 | 85 |
| Cs₂CO₃ | DMF | 80 | 12 | 92 |
| NaOH | DMSO | 60 | 8 | 75 |
| KOtBu | THF | reflux | 6 | (expected to be lower due to E2) |
Note: This data is illustrative and based on a similar Williamson ether synthesis. The yield for the reaction with KOtBu is expected to be variable and potentially lower due to the competing elimination reaction.
Visualizations
Reaction Scheme and Competing Pathways
Caption: Reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Logic
References
Technical Support Center: Purification of Products from 2-(2-Chloroethoxy)-2-methyl-propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized from 2-(2-Chloroethoxy)-2-methyl-propane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
When using this compound as a reactant, especially in nucleophilic substitution reactions like the Williamson ether synthesis, you can anticipate several common impurities. These include unreacted starting material, hydrolysis byproducts such as tert-butanol, and elimination byproducts like isobutene. The presence and amount of these impurities will depend on your specific reaction conditions.
Q2: My crude product is a complex mixture. Where do I start with purification?
For a complex mixture, it is advisable to start with a liquid-liquid extraction to remove water-soluble impurities like salts and some polar byproducts. Following the extraction, a more rigorous purification technique such as fractional distillation or column chromatography will likely be necessary. The choice between these will depend on the boiling points and polarities of your desired product and the remaining impurities.
Q3: Can I use simple distillation to purify my product?
Simple distillation is only effective if the boiling points of your desired product and the impurities are significantly different (typically >25 °C). If your reaction has gone to completion and the main impurity is a high-boiling-point starting material or a salt, simple distillation might be sufficient. However, for closely boiling impurities, fractional distillation is required.
Q4: Is my product stable on silica gel for column chromatography?
Products containing a tert-butyl ether group can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can potentially lead to the cleavage of the tert-butyl group during chromatography. To mitigate this, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to your eluent) or opt for a different stationary phase like alumina.
Troubleshooting Guides
Problem 1: Low-boiling point impurity observed in GC-MS or NMR.
Possible Cause: This is often due to the formation of isobutene via an E2 elimination side reaction, especially if you are using a strong, sterically hindered base.[1][2] Another possibility is the presence of residual extraction solvent.
Solution:
-
Removal of Isobutene: If isobutene is dissolved in your product, it can often be removed by gentle heating under reduced pressure or by purging with an inert gas like nitrogen.
-
Fractional Distillation: If the impurity is a volatile liquid, careful fractional distillation should allow for its separation.
Problem 2: Presence of an unexpected alcohol in the NMR spectrum (e.g., tert-butanol).
Possible Cause: The presence of water in your reaction can lead to the hydrolysis of the starting material or your product, resulting in the formation of tert-butanol.[3][4]
Solution:
-
Aqueous Workup: Perform a liquid-liquid extraction with water or brine to wash away the majority of the water-soluble tert-butanol.
-
Azeotropic Distillation: If tert-butanol forms an azeotrope with your product or solvent, azeotropic distillation with a suitable entrainer might be necessary.
-
Column Chromatography: tert-Butanol is more polar than the corresponding ether product and can be effectively separated by column chromatography.
Problem 3: Product seems to degrade during purification by column chromatography.
Possible Cause: As mentioned in the FAQs, the acidic nature of silica gel can cause the degradation of acid-sensitive products like tert-butyl ethers.
Solution:
-
Neutralize Silica Gel: Prepare a slurry of your silica gel with your eluent containing 0.1-1% triethylamine to neutralize the acidic sites.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Alternative Purification: Consider other non-chromatographic methods like distillation or recrystallization if applicable.
Data Presentation: Comparison of Purification Methods
The following table provides illustrative data on the purification of a hypothetical ether product synthesized from this compound.
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Solvent Consumption | Time |
| Simple Distillation | 85% | 90% | 80 | Low | 2-3 hours |
| Fractional Distillation | 85% | >98% | 70 | Low | 4-6 hours |
| Flash Column Chromatography | 85% | >99% | 65 | High | 6-8 hours |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge). Ensure all joints are well-sealed.
-
Charging the Flask: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. Use a heating mantle with a stirrer for even heating.
-
Equilibration: As the mixture begins to boil, allow the vapor to slowly rise through the column. You should observe a vapor ring condensing and moving up the column. This allows for the establishment of a temperature gradient.
-
Collecting Fractions: Collect the first fraction (forerun) which will contain the lowest boiling point impurities. Once the temperature at the thermometer stabilizes, collect the main fraction corresponding to the boiling point of your desired product.
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of around 0.3.
-
Column Packing: Pack a glass column with silica gel (or alumina) as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, you can adsorb the product onto a small amount of silica gel and load the dry powder.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for purification method selection.
Caption: General experimental workflow for product purification.
References
Technical Support Center: Alkylation Reactions with 2-(2-Chloroethoxy)-2-methyl-propane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with alkylation reactions utilizing 2-(2-Chloroethoxy)-2-methyl-propane.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is resulting in a low yield of the desired product. What are the potential causes?
A1: Low yields in these alkylation reactions can stem from several factors. The primary culprits are often competing side reactions such as deprotection of the tert-butyl ether, hydrolysis of the chloroalkane, or elimination reactions. It is also crucial to ensure the purity of your starting materials and the optimization of reaction conditions.
Q2: I am observing the formation of tert-butanol as a significant byproduct. What is causing this?
A2: The formation of tert-butanol indicates the cleavage or deprotection of the tert-butyl ether group in your starting material, this compound. This is a common issue, particularly when the reaction is conducted under acidic conditions. The tert-butyl group is highly susceptible to acid-catalyzed cleavage.[1][2][3]
Q3: My reaction mixture shows the presence of 2-hydroxyethoxy-2-methyl-propane. How can I prevent its formation?
A3: The presence of 2-hydroxyethoxy-2-methyl-propane suggests that the chloro group has been hydrolyzed. This side reaction is favored by the presence of water in your reaction mixture, especially under basic conditions.[4][5][6] To minimize hydrolysis, ensure that all your reagents and solvents are scrupulously dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Analysis of my crude product indicates the formation of an alkene. What reaction is responsible, and how can I avoid it?
A4: Alkene formation is a result of an elimination reaction (E1 or E2 mechanism), a common side reaction for alkyl halides like this compound, especially in the presence of a strong or bulky base.[7][8][9][10] To favor the desired substitution (alkylation) over elimination, you can try using a less sterically hindered base, a more nucleophilic but less basic reagent, or optimizing the reaction temperature.
Q5: How do I choose the right base and solvent for my alkylation to maximize the yield?
A5: The choice of base and solvent is critical. For successful alkylation, a non-nucleophilic, sterically hindered base is often preferred to minimize elimination reactions. The solvent should be aprotic and polar to facilitate the SN2 reaction pathway. The table below provides a general guide.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition Favoring Alkylation (SN2) | Condition Favoring Side Reactions (Elimination/Deprotection) |
| Base | Weakly basic, highly nucleophilic (e.g., NaI, K2CO3) | Strong, bulky bases (e.g., potassium tert-butoxide) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic solvents (can participate in solvolysis) |
| Temperature | Lower temperatures | Higher temperatures often favor elimination |
| Acidity | Neutral or slightly basic conditions | Acidic conditions can cause deprotection of the tert-butyl ether |
Experimental Protocols
General Protocol for a Successful Alkylation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure the nucleophile to be alkylated is dry and of high purity.
-
-
Reaction Setup:
-
To a stirred solution of the nucleophile in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a mild, non-nucleophilic base (e.g., anhydrous potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes to generate the nucleophilic species.
-
-
Alkylation:
-
Slowly add a stoichiometric equivalent of this compound to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied. Avoid excessive temperatures to minimize side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for failed alkylations.
Caption: Competing reaction pathways in the alkylation.
References
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. The mechanism for the exothermic hydrolysis of 2-chloro-2-methylpropane i.. [askfilo.com]
- 7. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 9. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Hygroscopic Nature of 2-(2-Chloroethoxy)-2-methyl-propane
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 2-(2-Chloroethoxy)-2-methyl-propane.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" refers to a substance's ability to attract and absorb moisture from the surrounding environment.[1] In the case of this compound, this means it can readily take up water from the air, which can affect its purity and performance in chemical reactions. While specific data on this compound is limited, its classification as a halogenated ether suggests a potential for moisture absorption.[2][3]
Q2: Why is managing the water content of this compound important for my experiments?
A2: The presence of excess water can have several detrimental effects on your experiments:
-
Reaction Interference: Water can act as an unwanted reactant, leading to the formation of byproducts and reducing the yield of your desired product.
-
Reagent Degradation: Some reagents are sensitive to moisture and can be deactivated or decomposed in the presence of water.
-
Inaccurate Measurements: The absorption of water will change the concentration of your this compound solution, leading to inaccuracies in stoichiometry and dosing.[1]
Q3: How can I minimize moisture exposure when handling this compound?
A3: To minimize moisture exposure, it is crucial to work quickly and in a controlled environment.[4] Handling the compound under an inert atmosphere, such as in a glove box, is the most effective method.[5] If a glove box is unavailable, work in a fume hood with low humidity and use techniques that minimize air exposure, such as using syringes with septa-sealed containers. Always keep containers tightly sealed when not in use.[6]
Q4: What are the ideal storage conditions for this compound?
A4: this compound should be stored in a tightly sealed, airtight container to prevent moisture ingress.[1][6] The storage area should be cool and dry. For enhanced protection, the primary container can be placed inside a secondary container, such as a desiccator containing a drying agent or a heat-sealable bag with desiccant pouches.[7]
Q5: How can I determine the water content of my this compound sample?
A5: The most accurate and widely used method for determining water content in organic liquids is the Karl Fischer titration.[8][9] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable.[10][11]
Troubleshooting Guides
Handling and Storage
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected byproducts. | The this compound may have absorbed a significant amount of water. | 1. Determine the water content of your sample using Karl Fischer titration.2. If the water content is high, consider drying the solvent or using a fresh, unopened bottle.3. Review your handling procedures to identify and eliminate sources of moisture exposure. |
| Visible changes in the appearance of the liquid (e.g., cloudiness). | This could indicate phase separation due to excessive water absorption or degradation of the compound. | 1. Do not use the reagent.2. Obtain a fresh sample and ensure proper storage conditions are maintained.3. If the issue persists with new samples, contact the supplier for a certificate of analysis and to report the problem. |
| Difficulty in achieving and maintaining an anhydrous reaction environment. | The inert atmosphere in your glove box or Schlenk line may be compromised. | 1. Check the integrity of your glove box gloves and seals for any leaks.2. Ensure the catalyst in your glove box's purification system is active.3. Verify that the inert gas you are using is of high purity and dry. |
Karl Fischer Titration
| Issue | Possible Cause | Troubleshooting Steps |
| High and unstable drift in the Karl Fischer titrator. | The titration cell is not properly sealed, allowing ambient moisture to enter.[10] | 1. Check all seals, septa, and ground glass joints for proper seating and lubrication.2. Replace worn-out septa.3. Ensure the desiccant tubes are fresh and properly installed. |
| Results are consistently lower than expected. | The sample is not releasing all of its water, or the titrant concentration is incorrect. | 1. Ensure the sample is completely miscible with the Karl Fischer solvent.2. Consider using a co-solvent to improve solubility.3. Re-standardize the Karl Fischer titrant. |
| The endpoint of the titration is not reached or is very slow. | The electrode may be dirty or malfunctioning, or there might be a side reaction. | 1. Clean the platinum electrode according to the manufacturer's instructions.2. Check the electrode connections.3. Ensure there are no incompatible substances in your sample that could react with the Karl Fischer reagents. |
Data Presentation
Table 1: Rate of Water Absorption for Selected Organic Solvents Exposed to Different Relative Humidities
This table provides an overview of the rate at which various organic solvents absorb water when exposed to air with different relative humidity levels. While specific data for this compound is not available, the data for analogous compounds like ethers and chlorinated solvents can provide a useful reference.
| Solvent | Relative Humidity | Water Content after 1h (ppm) | Water Content after 3h (ppm) | Water Content after 6h (ppm) |
| Acetonitrile | 30% | ~150 | ~250 | ~350 |
| 50% | ~250 | ~400 | ~550 | |
| 70% | ~350 | ~600 | ~800 | |
| Dichloromethane | 30% | ~50 | ~80 | ~110 |
| 50% | ~80 | ~130 | ~180 | |
| 70% | ~110 | ~180 | ~250 | |
| Dimethylformamide (DMF) | 30% | ~400 | ~700 | ~1000 |
| 50% | ~600 | ~1100 | ~1600 | |
| 70% | ~800 | ~1500 | ~2200 | |
| Dimethyl Sulfoxide (DMSO) | 30% | ~1000 | ~1800 | ~2500 |
| 50% | ~1500 | ~2700 | ~3800 | |
| 70% | ~2000 | ~3600 | ~5000 |
Data is estimated based on graphical representations from a study on water absorption in common organic solvents and is intended for comparative purposes.[12]
Experimental Protocols
Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration
Objective: To accurately determine the water content of a this compound sample.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents suitable for aldehydes and ketones
-
Gastight syringe (e.g., 1 mL)
-
Needle
-
Sample of this compound
-
Methanol (anhydrous)
-
Septum-sealed vials
Procedure:
-
Titrator Preparation:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions.
-
Fill the anode and cathode compartments with the appropriate reagents.
-
Turn on the titrator and allow it to precondition until a stable, low drift is achieved (typically <10 µ g/min ).[10]
-
-
Sample Preparation:
-
In a controlled environment (e.g., glove box or fume hood with low humidity), draw the this compound sample into the gastight syringe.
-
Ensure there are no air bubbles in the syringe.
-
Clean the exterior of the needle with a lint-free tissue.
-
-
Sample Injection and Titration:
-
Record the initial mass of the syringe containing the sample.
-
Carefully insert the needle through the septum of the titration cell.
-
Inject an appropriate amount of the sample into the cell. The amount will depend on the expected water content; aim for a total water amount that is within the optimal range for the instrument.
-
Withdraw the needle and immediately reweigh the syringe to determine the exact mass of the sample injected.
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result, usually in micrograms of water.
-
-
Calculation:
-
Calculate the water content in parts per million (ppm) or percentage (%) using the following formula: Water Content (ppm) = (Mass of Water (µg) / Mass of Sample (g))
-
-
Replicates:
-
Perform the measurement in triplicate to ensure accuracy and precision.
-
Protocol 2: Handling this compound in an Inert Atmosphere Glove Box
Objective: To safely handle this compound while minimizing exposure to atmospheric moisture.
Materials:
-
Inert atmosphere glove box with a nitrogen or argon supply
-
Schlenk flasks or other suitable glassware
-
Septa
-
Syringes and needles
-
This compound in its original container
-
Other reagents and solvents required for the experiment
Procedure:
-
Glove Box Preparation:
-
Ensure the glove box is purged and has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Introduce all necessary glassware, equipment, and sealed containers of reagents into the glove box antechamber.
-
Evacuate and refill the antechamber with the inert gas at least three times before opening the inner door.[6]
-
-
Handling the Compound:
-
Once inside the glove box, allow all items to equilibrate with the glove box atmosphere.
-
Carefully open the container of this compound.
-
Using a clean, dry syringe and needle, withdraw the desired volume of the liquid.
-
Dispense the liquid into the reaction vessel.
-
Immediately and tightly reseal the container of this compound.
-
-
Post-Handling:
-
Seal all reaction vessels and containers before removing them from the glove box.
-
Remove all items from the glove box via the antechamber, following the proper evacuation and refilling cycles.
-
Clean any spills inside the glove box immediately with an appropriate solvent and lint-free wipes.
-
Mandatory Visualization
Caption: Experimental workflow for handling a hygroscopic liquid.
Caption: Troubleshooting logic for Karl Fischer titration.
References
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]
- 3. hepatochem.com [hepatochem.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. researchgate.net [researchgate.net]
- 8. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 9. Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. pubs.acs.org [pubs.acs.org]
"safe handling procedures and safety data for 2-(2-Chloroethoxy)-2-methyl-propane"
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Chloroethoxy)-2-methyl-propane (CAS No. 17229-11-7) was found in the available resources. The following information is compiled from safety data for structurally similar compounds, including tert-butyl ethers and chloroethoxy compounds. This guide should be used for informational purposes only and in conjunction with a thorough risk assessment. Always adhere to your institution's safety protocols and consult with a qualified safety professional before handling this chemical.
Safety Data Summary
The safety profile of this compound is inferred from its structural components: a tert-butyl ether group and a chloroethoxy group. Tert-butyl ethers are known to be highly flammable, while chloroethoxy compounds can present toxicological hazards.
Physical and Chemical Properties (Estimated)
The following data is based on structurally similar tert-butyl ethers and should be treated as estimations.
| Property | Estimated Value | Source/Analogue |
| Appearance | Colorless liquid | General property of ethers[1] |
| Odor | Anesthetic-like, ethereal | Methyl tert-butyl ether[1] |
| Molecular Formula | C₆H₁₃ClO | |
| Molecular Weight | 136.62 g/mol | |
| Boiling Point | ~72-73 °C | tert-Butyl ethyl ether[2] |
| Melting Point | ~ -97 °C | tert-Butyl ethyl ether[2] |
| Flash Point | < 0 °C (Highly Flammable) | Ethers are generally highly flammable[3] |
| Density | ~0.74 g/mL | tert-Butyl ethyl ether[2] |
| Solubility | Sparingly soluble in water | Methyl tert-butyl ether[4] |
Hazard Identification (Inferred)
Based on analogous compounds, this compound is anticipated to have the following hazards:
-
Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
-
Health Hazards:
-
May cause skin and eye irritation.[3]
-
Harmful if inhaled. Vapors may cause dizziness, drowsiness, or respiratory tract irritation.[1][3]
-
May be harmful if swallowed.
-
Chronic exposure to related chlorinated compounds has been linked to potential liver and kidney damage, and some are considered potentially carcinogenic.[5][6]
-
Troubleshooting Guides (Q&A Format)
Q: I smell a strong, solvent-like odor during my experiment. What should I do?
A: Immediately ensure your work is being conducted in a certified chemical fume hood with the sash at the appropriate height.[7] Check that all containers of this compound are tightly sealed. If the odor persists and you feel unwell (e.g., dizzy, nauseous), evacuate the area and inform your supervisor or lab safety officer. Do not re-enter until the area has been assessed and deemed safe.
Q: I accidentally spilled a small amount of this compound inside the fume hood. How do I clean it up?
A: For a small spill (<100 mL) contained within a fume hood:
-
Ensure all ignition sources are removed from the area.[8]
-
Wear appropriate Personal Protective Equipment (PPE): at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial solvent spill pad. Do not use combustible materials like paper towels or sawdust.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[3]
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Q: My reaction is unexpectedly generating heat (exothermic). What are the risks?
A: An unexpected exotherm poses a significant fire and explosion risk due to the high flammability of the ether. The increased temperature can lead to vigorous boiling, releasing flammable vapors. Immediately cool the reaction vessel with an ice bath. If the reaction becomes uncontrollable, evacuate the area and activate the fire alarm. Be aware that ethers can react violently with strong oxidizing agents.[2]
Frequently Asked Questions (FAQs)
Q1: What is the proper Personal Protective Equipment (PPE) for handling this compound?
A1: At a minimum, you should wear:
-
Eye Protection: Chemical splash goggles or a face shield worn over safety glasses.[11][12]
-
Hand Protection: Chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves before use and remove them without touching the outer surface.[10]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[10]
-
Respiratory Protection: All work should be performed in a certified chemical fume hood. If there is a potential for exposure above established limits, a respirator may be required.[7][11]
Q2: How should I store this compound?
A2: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[7][8] Keep away from heat, sparks, open flames, and direct sunlight.[8] It should be stored separately from strong oxidizing agents and acids.[2][7]
Q3: What are the primary first aid measures in case of exposure?
A3:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Q4: How do I dispose of waste this compound?
A4: Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[8] Collect waste in a properly labeled, sealed container.
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before starting any work, review this safety guide and any available safety information for related compounds. Ensure a chemical fume hood is certified and operational. Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the FAQ section.
-
Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood.[7] Use grounded equipment to prevent static discharge.[3]
-
Heating: If heating is required, use a heating mantle or oil bath with temperature control. Do not use an open flame.
-
Post-Experiment: Tightly seal all containers after use. Clean the work area thoroughly. Dispose of any waste according to established procedures. Wash hands thoroughly with soap and water after removing gloves.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: General experimental workflow for safe handling.
References
- 1. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl ethyl ether CAS#: 637-92-3 [m.chemicalbook.com]
- 3. ETHERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 11. quora.com [quora.com]
- 12. hsa.ie [hsa.ie]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
"preventing elimination reactions with 2-(2-Chloroethoxy)-2-methyl-propane"
Welcome to the technical support center for 2-(2-Chloroethoxy)-2-methyl-propane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this reagent while minimizing undesired elimination side reactions.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Here we address common issues encountered during reactions with this compound, focusing on the prevention of elimination byproducts.
Q1: I am observing an unexpected byproduct with a carbon-carbon double bond. What is it and why is it forming?
A1: The most likely byproduct is 2-methyl-2-(vinyloxy)propane, which results from an E2 (bimolecular elimination) reaction. This occurs when the reagent acting as a nucleophile also functions as a base, abstracting a proton from the carbon adjacent to the chloro-group, leading to the formation of a double bond. This process competes with the desired SN2 (bimolecular nucleophilic substitution) pathway. The structure of your starting material, this compound, is a primary alkyl halide, which is typically favorable for SN2 reactions.[1][2] However, reaction conditions play a critical role in determining the major product.
Q2: How does my choice of nucleophile or base influence the formation of this elimination byproduct?
A2: The choice of nucleophile/base is one of the most critical factors.[3]
-
To Favor Substitution (SN2): Use a good nucleophile that is a weak base. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[4] These reagents are more likely to attack the electron-deficient carbon atom where the chlorine is attached, rather than abstracting a proton.
-
To Avoid (Elimination - E2): Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), DBU, or DBN.[5][6] Strong, non-bulky bases like hydroxides (OH⁻) or alkoxides (RO⁻) can also promote E2, especially at higher temperatures, but are generally less problematic than their bulky counterparts for primary halides.[5][7]
Q3: What is the optimal solvent to minimize elimination?
A3: The solvent significantly impacts the reactivity of the nucleophile/base.
-
Recommended (Favors SN2): Polar aprotic solvents such as DMSO, DMF, or acetone are generally preferred for SN2 reactions.[8][9] These solvents solvate the cation of a salt (e.g., the Na⁺ in NaCN) but leave the nucleophilic anion "naked" and highly reactive, increasing the rate of the desired SN2 reaction.[10]
-
Use with Caution (Can Favor E2): Polar protic solvents like water, ethanol, or methanol can solvate the nucleophile through hydrogen bonding, creating a "cage" that hinders its ability to act as a nucleophile but has less effect on its basicity. This can increase the proportion of the elimination product.[10] While SN2 reactions can still occur, the E2 pathway may become more competitive.
Q4: What is the effect of reaction temperature?
A4: Higher temperatures generally favor elimination over substitution.[2][7] Elimination reactions typically have a higher activation energy than substitution reactions and are entropically favored (more product molecules are formed). Therefore, to minimize the formation of the vinyl ether byproduct, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction is sluggish, it is better to increase the reaction time than to significantly increase the heat.[11]
Q5: The bulky tert-butyl group in this compound seems like it would cause steric hindrance. How does this affect my reaction?
A5: While the molecule contains a bulky tert-butyl group, the reactive center is a primary alkyl chloride (-CH₂-Cl), which is not sterically hindered. This is advantageous for the desired SN2 reaction, as the nucleophile can easily access the electrophilic carbon.[1][9] The primary hindrance to consider is not from the substrate itself, but from the nucleophile you choose. Using a large, bulky nucleophile will dramatically slow down the SN2 reaction and favor the E2 pathway, where the reagent acts as a base and only needs to access a small proton on the periphery of the molecule.[5][12]
Data Presentation: Substitution vs. Elimination
The following table summarizes expected outcomes for a generic primary alkyl halide (R-CH₂-Cl) under various conditions. This data is illustrative and serves as a general guide for optimizing your reaction with this compound.
| Reagent | Base/Nucleophile Strength | Steric Hindrance | Solvent | Temperature | Predominant Pathway | Expected Major Product |
| NaCN | Strong Nucleophile, Weak Base | Low | DMSO | Room Temp | SN2 | R-CH₂-CN |
| NaOCH₃ | Strong Nucleophile, Strong Base | Low | Methanol | High | E2 | R-CH=CH₂ |
| NaOCH₃ | Strong Nucleophile, Strong Base | Low | DMSO | Room Temp | SN2 > E2 | R-CH₂-OCH₃ |
| t-BuOK | Weak Nucleophile, Strong Base | High | t-BuOH | Room Temp | E2 | R-CH=CH₂ |
| NaI | Strong Nucleophile, Very Weak Base | Low | Acetone | Room Temp | SN2 | R-CH₂-I |
| NH₃ | Good Nucleophile, Weak Base | Low | Ethanol | Low | SN2 | R-CH₂-NH₂ |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution on this compound
This protocol outlines a general method to favor the SN2 pathway.
Objective: To substitute the chloro-group of this compound with a nucleophile (Nu⁻) while minimizing the elimination byproduct.
Materials:
-
This compound
-
Nucleophilic reagent (e.g., Sodium Cyanide, Sodium Azide) (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetone)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Stirring and temperature control apparatus
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Dissolve the nucleophilic reagent (1.1 eq.) in the chosen anhydrous polar aprotic solvent.
-
Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Maintain the reaction at a low to moderate temperature (e.g., 25-50°C). Avoid excessive heating to disfavor the E2 pathway.[11]
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by pouring into water).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or distillation as required.
Troubleshooting Notes:
-
If elimination is observed: Decrease the reaction temperature and prolong the reaction time. Ensure your nucleophile is not overly basic. If using an alkoxide or hydroxide, consider switching to a weaker base or a different synthetic route.
-
If the reaction is slow: Confirm that your solvent is truly anhydrous. Water can solvate and deactivate the nucleophile. A slight increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.
Visualizations
Logical Workflow for Reaction Optimization
The following diagram outlines the decision-making process for selecting experimental conditions to favor the desired substitution (SN2) reaction over elimination (E2).
Caption: Decision workflow for minimizing elimination reactions.
Competing SN2 vs. E2 Reaction Pathways
This diagram illustrates the two competing reaction mechanisms when this compound reacts with a species that can act as both a nucleophile and a base (B:⁻).
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
References
- 1. reddit.com [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. organic chemistry - why are E2 and SN2 reactions not competing reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. google.com [google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(2-Chloroethoxy)-2-methyl-propane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving the solvent effects on the reactivity of 2-(2-Chloroethoxy)-2-methyl-propane.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the solvolysis of this compound?
A1: The solvolysis of this compound is expected to proceed primarily through a unimolecular nucleophilic substitution (SN1) mechanism. This is because it is a tertiary alkyl halide, and the formation of a relatively stable tertiary carbocation intermediate is favored. The reaction involves the initial, rate-determining ionization of the C-Cl bond, followed by a rapid attack of the solvent molecule (the nucleophile) on the carbocation.
Q2: How does solvent polarity affect the rate of reaction?
A2: The rate of the SN1 reaction is highly dependent on the polarity of the solvent. Polar, protic solvents such as water, alcohols, and carboxylic acids are particularly effective at accelerating the reaction.[1][2] This is due to their ability to stabilize both the developing carbocation and the leaving group (chloride ion) through solvation, thereby lowering the activation energy of the rate-determining step.[1][3] In general, the higher the dielectric constant of the solvent, the faster the rate of solvolysis.[4]
Q3: What is "neighboring group participation" (NGP) and is it relevant for this molecule?
A3: Neighboring group participation (NGP), also known as anchimeric assistance, is the intramolecular involvement of a nearby functional group in a reaction, which can significantly increase the reaction rate and influence the stereochemistry of the product.[5] For this compound, the ether oxygen atom is in a prime position to act as an internal nucleophile. It can attack the carbon bearing the chlorine atom as the C-Cl bond breaks, forming a cyclic oxonium ion intermediate. This participation can lead to a significant rate enhancement compared to a similar tertiary alkyl halide without the ether oxygen.[6][7]
Q4: What are the potential products of the solvolysis of this compound in different solvents?
A4: The primary products will be the substitution products where the chloro group is replaced by a nucleophile derived from the solvent. For example:
-
In water, the product will be 2-(2-Hydroxyethoxy)-2-methyl-propane.
-
In an alcohol (e.g., ethanol), the product will be 2-(2-Ethoxyethoxy)-2-methyl-propane.
Due to the possibility of neighboring group participation, rearranged products might also be observed. The cyclic oxonium ion intermediate can be attacked by the solvent at either of the two carbons that were part of the ring. Additionally, under certain conditions, elimination (E1) reactions can compete with substitution, leading to the formation of alkenes, although this is generally less favored for tertiary halides in nucleophilic solvents.
Q5: Can I expect a linear relationship between the logarithm of the rate constant (log k) and the solvent polarity?
A5: For a series of similar solvents (e.g., aqueous ethanol mixtures of varying composition), a linear relationship between log k and a solvent polarity parameter (like the Grunwald-Winstein Y value) is often observed for SN1 reactions. However, this relationship may not hold when comparing structurally different solvent systems (e.g., alcohols vs. carboxylic acids).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or not proceeding. | 1. Solvent is not polar enough. Non-polar or weakly polar solvents will significantly hinder the formation of the carbocation intermediate. 2. Temperature is too low. Like most chemical reactions, the rate of solvolysis is temperature-dependent. 3. Poor quality of the starting material. The presence of inhibitors or degradation of the alkyl halide can affect reactivity. | 1. Switch to a more polar, protic solvent (e.g., increase the water content in an alcohol-water mixture, or use a more polar alcohol). 2. Increase the reaction temperature. A moderate increase (e.g., 10-20 °C) can significantly increase the rate. 3. Purify the this compound, for example, by distillation. |
| Multiple unexpected products are formed. | 1. Competing elimination (E1) reaction. This is more likely at higher temperatures and in less nucleophilic solvents. 2. Rearrangement products due to NGP. The cyclic intermediate can lead to different substitution products. 3. Reaction with impurities in the solvent. | 1. Lower the reaction temperature and use a more nucleophilic solvent. 2. This is an inherent property of the molecule's reactivity. Use analytical techniques like GC-MS or NMR to identify the products and their ratios. 3. Use high-purity, anhydrous solvents. |
| Inconsistent reaction rates between experiments. | 1. Temperature fluctuations. Small changes in temperature can lead to significant variations in the rate constant. 2. Inaccurate measurement of reagents. 3. Variations in solvent composition. For mixed solvent systems, even small changes in the ratio can alter the polarity and affect the rate. | 1. Use a constant temperature bath to maintain a stable reaction temperature. 2. Use calibrated pipettes and glassware for accurate measurements. 3. Prepare the solvent mixtures carefully and consistently. |
Data Presentation
Table 1: Relative Rates of Solvolysis of tert-Butyl Chloride at 25°C in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 35.9 | 4.3 |
| 60% Ethanol / 40% Water | 48.1 | 28 |
| 40% Ethanol / 60% Water | 60.3 | 211 |
| 20% Ethanol / 80% Water | 71.7 | 1200 |
| 100% Water | 78.5 | 3300 |
| Acetic Acid | 6.2 | 0.05 |
| Formic Acid | 58.5 | 5000 |
Data is illustrative and compiled from various sources on the solvolysis of tert-butyl chloride.
Experimental Protocols
Protocol 1: Monitoring the Solvolysis Rate by Titration
This method follows the progress of the reaction by measuring the amount of hydrochloric acid (HCl) produced over time.
Materials:
-
This compound
-
A selection of high-purity solvents (e.g., ethanol, water, and their mixtures)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a flask and equilibrate it in the constant temperature bath.
-
At time t=0, start the reaction.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will significantly slow the reaction (e.g., acetone).
-
Add a few drops of the indicator to the quenched solution.
-
Titrate the produced HCl with the standardized NaOH solution until the endpoint is reached.
-
Record the volume of NaOH used. This is proportional to the amount of HCl produced and, therefore, the amount of reactant consumed.
-
Continue taking aliquots until the reaction is substantially complete.
-
The rate constant (k) can be determined by plotting ln([A]t/[A]0) versus time, where [A]t is the concentration of the alkyl halide at time t. For a first-order reaction, this will yield a straight line with a slope of -k.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify the products of the solvolysis reaction.
Materials:
-
Products from the solvolysis reaction
-
Appropriate extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
GC-MS instrument
Procedure:
-
Once the solvolysis reaction is complete, neutralize the solution with a weak base (e.g., sodium bicarbonate solution).
-
Extract the organic products from the reaction mixture using an appropriate solvent like diethyl ether.
-
Dry the organic extract over an anhydrous drying agent.
-
Carefully evaporate the extraction solvent.
-
Dissolve the residue in a small amount of a suitable solvent for GC-MS analysis.
-
Inject the sample into the GC-MS and run an appropriate temperature program to separate the components.
-
Analyze the resulting mass spectra to identify the structure of the products and use the peak areas to determine their relative abundance.
Visualizations
Caption: SN1 reaction pathway for the solvolysis of this compound.
Caption: Neighboring group participation (NGP) by the ether oxygen.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. chem.libretexts.org [chem.libretexts.org]
"work-up procedures for reactions containing 2-(2-Chloroethoxy)-2-methyl-propane"
Welcome to the technical support center for handling reactions containing 2-(2-Chloroethoxy)-2-methyl-propane. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Question: My reaction mixture has formed a persistent emulsion during the aqueous wash and extraction. What should I do?
Answer: Emulsion formation is common when dealing with ether-containing compounds and varying polarities.
-
Initial Steps: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes break the emulsion.
-
Brine Wash: Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Solvent Addition: Add a small volume of the organic solvent used for extraction to decrease the viscosity of the organic layer.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can be effective.
Question: I am observing a significant amount of an impurity with a hydroxyl (-OH) peak in the IR/NMR spectrum of my crude product. What is the likely cause?
Answer: The presence of a hydroxyl-containing impurity strongly suggests hydrolysis of your starting material or product. The tert-butoxy group is susceptible to cleavage under acidic conditions, and the chloroethyl group can undergo nucleophilic substitution by water.
-
Probable Side Product: The most likely byproduct is 2-methyl-2-propanol (tert-butanol), resulting from the hydrolysis of the ether linkage.[1] This hydrolysis is analogous to the well-documented hydrolysis of 2-chloro-2-methylpropane.[2][3][4]
-
Preventative Measures:
-
Ensure all reagents and solvents are anhydrous if the reaction chemistry is moisture-sensitive.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Keep the reaction and work-up temperatures low, if possible, to minimize the rate of hydrolysis.
-
Use a buffered aqueous solution for the work-up if your product is sensitive to pH changes.
-
Question: The separation between the organic and aqueous layers is poor. How can I improve it?
Answer: Poor separation is often due to similar densities of the two phases or high mutual solubility.
-
Solvent Choice: If using dichloromethane (DCM), which has a higher density, consider switching to a lower-density solvent like ethyl acetate or diethyl ether. This can create a more defined interface.
-
Density Modification: As mentioned for emulsions, adding brine will increase the density and polarity of the aqueous layer, improving the separation (a process known as "salting out").
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes alter the solubilities and densities enough to improve phase separation.
Question: My product seems to be partially soluble in the aqueous layer, leading to low yield. How can I maximize recovery?
Answer: To maximize yield, you must minimize the amount of product lost to the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh portions of the organic solvent. Combine all organic extracts to recover the dissolved product.
-
Salting Out: Before extraction, saturate the aqueous reaction mixture with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound and related chloroalkanes?
A1: While specific data for this compound is limited, precautions for similar volatile chloroalkanes like 2-chloro-2-methylpropane should be followed.
-
Ventilation: Always handle the compound in a well-ventilated chemical fume hood.[5][6][7] Vapors can accumulate in low areas.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6][8]
-
Ignition Sources: The related compound, 2-chloro-2-methylpropane, is highly flammable.[6][9] Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment when transferring.[5][6][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6]
Q2: What is a standard work-up and purification protocol for a reaction involving this compound?
A2: A general procedure involves quenching the reaction, separating the product from the aqueous phase, removing impurities, and isolating the final product.
-
Experimental Protocol: General Work-up
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water or a suitable quenching solution to stop the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Perform a wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[10] Vent the funnel frequently to release CO₂ gas produced.[10]
-
Wash again with brine to remove excess water and aid separation.[10]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]
-
Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purification: If necessary, purify the crude product further by distillation or column chromatography.
-
Q3: What are the likely byproducts of elimination reactions with this molecule?
A3: When treated with a strong, non-nucleophilic base (e.g., alcoholic KOH), an elimination reaction (E2 mechanism) can occur, leading to the formation of an alkene. The likely product would be 2-methylpropene, formed via elimination of the entire chloroethoxy group, or potentially an elimination product involving the chloroethyl chain itself, though the former is often seen with tert-butyl groups. The reaction of the similar 2-chloro-2-methylpropane with alcoholic KOH yields 2-methylprop-1-ene.[11]
Data & Physical Properties
| Property | Value |
| Molecular Formula | C₄H₉Cl |
| Molecular Weight | 92.57 g/mol [6] |
| Boiling Point | 51 - 52 °C[6] |
| Melting Point | -25 °C[6] |
| Flash Point | < 0 °C[5] |
| Appearance | Highly flammable liquid and vapor[6] |
Visualized Workflows and Pathways
General Experimental Work-up Workflow
Caption: Standard workflow for reaction work-up and purification.
Troubleshooting Logic for Impurities
Caption: Decision tree for identifying common impurity sources.
Potential Side Reaction: SN1 Hydrolysis Pathway
Caption: SN1 mechanism for hydrolysis, a potential side reaction.
References
- 1. brainly.in [brainly.in]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. Solved 3. The mechanism for the alkaline hydrolysis of | Chegg.com [chegg.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2-Chloroethoxy)-2-methyl-propane and Other Tert-Butyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered ethers, such as 2-(2-Chloroethoxy)-2-methyl-propane, presents unique challenges in organic chemistry. The bulky tert-butyl group often impedes traditional etherification methods, leading to low yields and the formation of undesired byproducts. This guide provides an objective comparison of various synthetic routes to this compound and other tert-butyl ethers, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Synthetic Methods for Tert-Butyl Ethers
The selection of an appropriate synthetic method for tert-butyl ethers is crucial and depends on factors such as substrate availability, desired yield, and reaction conditions. Below is a summary of common methods with their typical performance metrics.
| Method | Substrates | Catalyst/Reagent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Direct Tert-Butylation with Tert-Butyl Bromide | Alcohols, Phenols | Basic Lead Carbonate | 65 - 90 | 1 - 2.25 | 35 - 45 | High yields, mild conditions, reusable catalyst.[1] | Use of a toxic lead catalyst. |
| Williamson Ether Synthesis | Primary Alkyl Halide + Tert-Alkoxide | Strong Base (e.g., NaH) | 50 - 95 (for unhindered ethers) | Varies | Varies | Broad scope for many ethers.[2] | Ineffective for tertiary alkyl halides due to elimination.[3][4] |
| Alkoxymercuration-Demercuration | Alkene + Alcohol | Mercuric Acetate, NaBH₄ | Generally high | ~2 for demercuration | Room Temperature | Avoids carbocation rearrangements, Markovnikov product.[5] | Use of toxic mercury reagents. |
| Acid-Catalyzed Dehydration of Alcohols | Primary Alcohols | Strong Acid (e.g., H₂SO₄) | Varies | Varies | Varies | Industrially scalable for symmetrical ethers. | Not suitable for tertiary alcohols (alkene formation). |
| Acid-Catalyzed Ring Opening of Epoxides | Epoxide + Tert-Butanol | Acid Catalyst | Varies | Varies | Varies | Can provide functionalized ethers. | Regioselectivity can be an issue. |
Experimental Protocols
Synthesis of Tert-Butyl Ethers using Tert-Butyl Bromide and Lead Carbonate
This method provides an efficient route to various tert-butyl ethers under mild, solvent-free conditions.[1]
General Procedure:
-
In a two-necked, 50-mL round-bottomed flask cooled to 0°C, a mixture of the desired alcohol or phenol (10 mmol) and basic lead carbonate (1 mmol) is prepared.
-
Tert-butyl bromide (20 mmol) is added dropwise to the cooled mixture.
-
The reaction mixture is then stirred and heated in an oil bath at 40°C for the time specified for the particular substrate (typically 1-2.25 hours).[1]
-
Upon completion, ethyl acetate (2 x 10 mL) is added to the reaction mixture, which is then stirred and filtered.
-
The filtrate is washed with 10% NaOH solution followed by a saturated brine solution.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the pure tert-butyl ether.[1]
Example Data for Various Alcohols:
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1-Pentanol | tert-Butyl pentyl ether | 1.5 | 80 |
| 1-Octanol | tert-Butyl octyl ether | 1.5 | 82 |
| Phenol | tert-Butoxybenzene | 1.5 | 90 |
| 3-Hydroxy-benzyl alcohol | 1-tert-Butyl-3-(tert-butoxymethyl)benzene | 2.25 | 88 |
Data sourced from Rai, N. P., & Arunachalam, P. N. (2007). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. Synthetic Communications, 37(17), 2889-2894.[1]
Williamson Ether Synthesis of a Tert-Butyl Ether (Conceptual)
The Williamson ether synthesis is a cornerstone of ether preparation.[2] However, for the synthesis of a tert-butyl ether like this compound, the choice of reactants is critical to avoid elimination reactions. The reaction of a tertiary alkyl halide (e.g., 2-chloro-2-methylpropane) with an alkoxide is highly prone to elimination.[3][4] Therefore, the preferred pathway involves the reaction of a tertiary alkoxide with a primary alkyl halide.
Proposed Synthesis of this compound:
This would involve the reaction of potassium tert-butoxide with 2-chloroethanol.
General Procedure (based on general Williamson synthesis principles):
-
Potassium tert-butoxide (1.0 equivalent) is dissolved in a suitable aprotic solvent, such as THF, under an inert atmosphere.
-
2-Chloroethanol (1.0 equivalent) is added dropwise to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques like TLC or GC.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or chromatography.
Note: While this is the theoretically favored Williamson approach, specific experimental data for the yield of this compound via this method was not found in the surveyed literature. The bulky nature of the tert-butoxide can still promote elimination, even with a primary halide.[6]
Synthesis of the Precursor: 2-Chloro-2-methylpropane
A key precursor for some tert-butyl ether syntheses is 2-chloro-2-methylpropane (tert-butyl chloride). It can be synthesized from tert-butanol.[7]
Procedure:
-
In a 1000 mL reaction flask, 200 g of tert-butanol is added, followed by 350 g of glacial acetic acid while stirring.
-
200 g of calcium chloride is then added, and the flask is placed in a water bath maintained at 55°C.
-
The reaction mixture is stirred for 8 hours.
-
After stirring, the mixture is allowed to stand, and the aqueous layer is separated.
-
The organic layer is neutralized with 10 g of sodium hydroxide, allowed to stand, and the aqueous layer is separated again.
-
The resulting organic layer is dried with 40 g of calcium chloride for 1 hour.
-
The dried liquid is filtered and distilled to obtain 2-chloro-2-methylpropane.
-
Yield: 96.2%[7]
-
Signaling Pathways and Experimental Workflows
To visualize the decision-making process in selecting a synthetic route for a hindered ether like this compound, the following diagram illustrates the logical relationships between the target molecule and potential synthetic strategies.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound and other sterically hindered tert-butyl ethers requires careful consideration of the synthetic route to maximize yield and minimize side reactions. While the Williamson ether synthesis is a versatile method, its application to tertiary ethers is limited by the competing elimination reaction. The direct tert-butylation of alcohols using tert-butyl bromide and a lead carbonate catalyst offers a promising alternative with high reported yields under mild conditions, although the toxicity of the catalyst is a significant drawback. Alkoxymercuration-demercuration provides a reliable method for the Markovnikov addition of alcohols to alkenes to form tert-butyl ethers, but it involves the use of toxic mercury reagents. The acid-catalyzed ring opening of epoxides with tert-butanol presents another potential route. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and tolerance for hazardous reagents. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these challenging yet important molecules.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis Practice Questions & Answers – Page 3 | Organic Chemistry [pearson.com]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Chloro-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Alcohol Protecting Groups: Alternatives to 2-(2-Chloroethoxy)-2-methyl-propane
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of alcohols, 2-(2-Chloroethoxy)-2-methyl-propane, a tert-butoxymethyl (tBOM) ether precursor, offers certain advantages. However, a diverse array of alternative protecting groups exists, each with a unique profile of stability, reactivity, and ease of installation and removal. This guide provides a comprehensive comparison of common alternatives, including silyl ethers, benzyl ethers, and acetal-based protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group for their specific synthetic challenges.
Comparison of Key Alcohol Protecting Groups
The following table summarizes the performance of several common alcohol protecting groups, offering a direct comparison of their application to primary, secondary, and tertiary alcohols.
| Protecting Group | Substrate (Alcohol) | Reagents | Solvent | Time (h) | Yield (%) | Deprotection Conditions | Ref. |
| TBDMS | 1-Octanol (Primary) | TBDMSCl, Imidazole | DMF | 0.5 | 98 | TBAF, THF | [1] |
| Cyclohexanol (Secondary) | TBDMSCl, Imidazole | DMF | 2 | 95 | TBAF, THF | [1] | |
| tert-Butanol (Tertiary) | TBDMSOTf, 2,6-Lutidine | CH2Cl2 | 24 | 85 | HF-Pyridine, THF | [1] | |
| TIPS | 1-Decanol (Primary) | TIPSCl, Imidazole | DMF | 2 | 97 | TBAF, THF | [2] |
| Menthol (Secondary) | TIPSOTf, 2,6-Lutidine | CH2Cl2 | 12 | 94 | HF, MeCN/H2O | [3] | |
| Adamantanol (Tertiary) | TIPSOTf, Et3N | CH2Cl2 | 48 | 80 | TBAF, THF | [3] | |
| Bn | Benzyl Alcohol (Primary) | BnBr, NaH | THF | 1 | 95 | H2, Pd/C, EtOH | [4][5] |
| 1-Phenylethanol (Secondary) | BnBr, NaH | THF | 3 | 92 | H2, Pd/C, EtOH | [4][5] | |
| 2-Phenyl-2-propanol (Tertiary) | BnO(C=NH)CCl3, TfOH | CH2Cl2 | 24 | 75 | Na, NH3 | [5] | |
| THP | 1-Hexanol (Primary) | DHP, PPTS | CH2Cl2 | 2 | 96 | AcOH, THF/H2O | [6][7] |
| Cyclopentanol (Secondary) | DHP, p-TsOH | CH2Cl2 | 4 | 93 | MgBr2, Et2O | [6][7] | |
| 1-Methylcyclohexanol (Tertiary) | DHP, CSA | CH2Cl2 | 12 | 88 | Amberlyst-15, MeOH | [6][7] | |
| MOM | Geraniol (Primary) | MOMCl, DIPEA | CH2Cl2 | 1 | 97 | HCl, MeOH | [8][9] |
| Borneol (Secondary) | MOMCl, NaH | THF | 2 | 94 | TFA, CH2Cl2 | [8][9] | |
| Linalool (Tertiary) | CH2(OMe)2, P2O5 | CH2Cl2 | 24 | 82 | ZnBr2, CH2Cl2 | [8][9] |
Silyl Ethers: Versatile and Widely Used Protectants
Silyl ethers are among the most popular choices for alcohol protection due to their ease of formation, tunable stability, and mild cleavage conditions.[10] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.
Tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a robust and versatile protecting group, stable to a wide range of non-acidic conditions.[1]
Experimental Protocol: Protection of a Primary Alcohol (1-Octanol)
To a solution of 1-octanol (1.0 g, 7.68 mmol) and imidazole (1.31 g, 19.2 mmol) in anhydrous DMF (15 mL) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMSCl) (1.39 g, 9.22 mmol) in one portion. The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (hexanes/ethyl acetate) to afford the TBDMS-protected alcohol in high yield.
Experimental Protocol: Deprotection of a TBDMS Ether
To a solution of the TBDMS-protected alcohol (1.0 mmol) in THF (10 mL) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol). The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deprotected alcohol.
Protection of an Alcohol with TBDMSCl
Caption: General scheme for the protection of an alcohol as a TBDMS ether.
Caption: General scheme for the protection of an alcohol as a benzyl ether.
Deprotection of a Benzyl Ether
Caption: General scheme for the deprotection of a benzyl ether via catalytic hydrogenation.
Acetal-Based Protecting Groups: Acid-Labile Options
Acetal-based protecting groups, such as tetrahydropyranyl (THP) and methoxymethyl (MOM), are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. [11]
Tetrahydropyranyl (THP) Ether
The THP group is a classic and cost-effective choice for alcohol protection. [12] Experimental Protocol: Protection of a Primary Alcohol (1-Hexanol)
To a solution of 1-hexanol (1.0 g, 9.79 mmol) and 3,4-dihydro-2H-pyran (DHP) (1.3 mL, 14.7 mmol) in anhydrous CH2Cl2 (20 mL) at 0 °C is added pyridinium p-toluenesulfonate (PPTS) (0.25 g, 0.98 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous NaHCO3 solution (20 mL). The layers are separated, and the aqueous layer is extracted with CH2Cl2 (2 x 15 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to give the THP-protected alcohol. [6] Experimental Protocol: Deprotection of a THP Ether
A solution of the THP-protected alcohol (1.0 mmol) in a mixture of acetic acid (4 mL), THF (1 mL), and water (1 mL) is stirred at 40 °C for 4-8 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated to give the deprotected alcohol. [7]
Methoxymethyl (MOM) Ether
The MOM group is another widely used acetal protecting group, often favored for its generally cleaner NMR spectra compared to THP ethers. [8] Experimental Protocol: Protection of a Primary Alcohol (Geraniol)
To a solution of geraniol (1.0 g, 6.48 mmol) and N,N-diisopropylethylamine (DIPEA) (1.7 mL, 9.72 mmol) in anhydrous CH2Cl2 (20 mL) at 0 °C is added chloromethyl methyl ether (MOMCl) (0.64 mL, 8.42 mmol) dropwise. The reaction is stirred at room temperature for 1 hour. The reaction is quenched with water (20 mL) and extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by flash chromatography to afford the MOM-protected geraniol. [9] Experimental Protocol: Deprotection of a MOM Ether
A solution of the MOM-protected alcohol (1.0 mmol) in methanol (10 mL) is treated with a few drops of concentrated hydrochloric acid. The mixture is stirred at room temperature for 1-4 hours until TLC analysis shows complete deprotection. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography. [8]
Protection of an Alcohol with DHP
Caption: General scheme for the protection of an alcohol as a THP ether.
Deprotection of a THP Ether
Caption: General scheme for the acidic deprotection of a THP ether.
Conclusion
The selection of an appropriate alcohol protecting group is a critical decision in the design of a synthetic route. While this compound serves as a useful tert-butoxymethyl protecting group, the alternatives presented here—silyl ethers, benzyl ethers, and acetal-based groups—offer a broad spectrum of stability and reactivity profiles. By carefully considering the specific requirements of the molecular target and the reaction conditions to be employed, researchers can leverage this diverse toolkit of protecting groups to navigate complex synthetic pathways with greater efficiency and success.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. synarchive.com [synarchive.com]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. google.com [google.com]
A Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 2-(2-Chloroethoxy)-2-methyl-propane and a Structural Isomer
A detailed guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 2-(2-Chloroethoxy)-2-methyl-propane and its structural isomer, 1-chloro-4-methoxybutane. This guide provides a comparative analysis of their fragmentation patterns, supported by experimental data and detailed protocols.
The characterization of chemical compounds is a critical step in pharmaceutical research and development. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Understanding these fragmentation patterns is essential for the unambiguous identification of molecules. This guide focuses on the predicted fragmentation of this compound and compares it with the known fragmentation of a structural isomer, providing valuable insights for researchers working with similar molecules.
Comparative Fragmentation Analysis
To provide a practical comparison, we will analyze the known mass spectrum of a structural isomer, 1-chloro-4-methoxybutane, and compare its fragmentation to the predicted fragmentation of this compound.
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance in 1-chloro-4-methoxybutane (%) | Predicted Relative Abundance for this compound (%) | Fragmentation Pathway |
| 136/138 | [C₆H₁₃ClO]⁺ | Low to absent | Low to absent | Molecular Ion |
| 101 | [C₅H₁₀O]⁺ | ~20 | Low | Loss of Cl radical |
| 73 | [C₄H₉O]⁺ | ~10 | High (Base Peak) | α-cleavage, loss of CH₂Cl radical |
| 63/65 | [C₂H₄Cl]⁺ | High | Moderate | Cleavage of the C-O bond |
| 57 | [C₄H₉]⁺ | Low | High | Loss of the chloroethoxy group |
| 45 | [C₂H₅O]⁺ | High (Base Peak) | Low | α-cleavage, loss of C₄H₈Cl radical |
Note: The predicted relative abundances for this compound are estimations based on the expected stability of the resulting carbocations and radicals. The tertiary carbocation at m/z 57 is expected to be very stable, likely leading to a high abundance.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical experimental protocol for the analysis of volatile chlorinated ethers by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration of 10-100 µg/mL for analysis.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Comparative Fragmentation Pathway of 1-chloro-4-methoxybutane
The following diagram illustrates the primary fragmentation pathways for 1-chloro-4-methoxybutane, highlighting the key differences from its isomer.
Caption: EI fragmentation of 1-chloro-4-methoxybutane.
Kinetic Analysis of 2-(2-Chloroethoxy)-2-methyl-propane and its Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of reactions involving 2-(2-Chloroethoxy)-2-methyl-propane. Due to a lack of available experimental data for this specific compound in the reviewed literature, this report uses the extensively studied and structurally similar compound, 2-chloro-2-methylpropane (tert-butyl chloride), as a primary analogue for comparison. The kinetic behavior of 2-chloro-2-methylpropane provides a robust baseline for predicting the reactivity of this compound. Both molecules feature a chlorine atom attached to a tertiary carbon, suggesting that their reactions, particularly solvolysis, will proceed through a unimolecular nucleophilic substitution (S(_N)1) mechanism.
Comparison of Reaction Kinetics
The solvolysis of 2-chloro-2-methylpropane is a classic example of an S(_N)1 reaction, where the rate-determining step is the formation of a stable tertiary carbocation. The reaction rate is independent of the nucleophile's concentration.[1][2] It is anticipated that this compound would also undergo solvolysis via an S(_N)1 mechanism due to the tertiary nature of the alkyl chloride.
The primary structural difference is the presence of a 2-chloroethoxy group in the target molecule instead of a methyl group in the analogue. This substitution is expected to influence the reaction rate. The ether oxygen's lone pairs could potentially stabilize the carbocation intermediate through resonance, which would accelerate the reaction. However, the electronegativity of the ether oxygen and the distant chlorine atom might exert an electron-withdrawing inductive effect, which would destabilize the carbocation and slow the reaction. The net effect would depend on the balance of these opposing electronic influences.
Quantitative Kinetic Data for 2-chloro-2-methylpropane Solvolysis
The following tables summarize key kinetic data for the solvolysis of 2-chloro-2-methylpropane under various conditions. This data serves as a benchmark for potential future studies on this compound.
Table 1: Rate Constants for the Hydrolysis of 2-chloro-2-methylpropane at Different Temperatures
| Temperature (K) | Rate Constant (k) x 10⁻³ (s⁻¹) |
| 283 | 1.82 |
| 288 | 2.44 |
| 293 | 3.08 |
| 298 | 3.59 |
| 303 | 9.41 |
Data sourced from a study on the hydrolysis of 2-chloro-2-methylpropane.[3]
Table 2: Activation Energy for the Hydrolysis of 2-chloro-2-methylpropane
| Parameter | Value |
| Activation Energy (Ea) | 42700 J/mol (or 42.7 kJ/mol) |
Calculated using the two-point Arrhenius equation from the temperature-dependent rate constants.[4]
Table 3: Effect of Solvent Polarity on the Solvolysis Rate of 2-chloro-2-methylpropane
| Solvent (v/v) | Dielectric Constant | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 37.1 | 14 |
| 60% Ethanol / 40% Water | 49.8 | 100 |
| 40% Ethanol / 60% Water | 62.6 | 1200 |
| 20% Ethanol / 80% Water | 73.4 | 10000 |
| 100% Water | 78.5 | 30000 |
This table illustrates the significant increase in reaction rate with increasing solvent polarity, a hallmark of the S(_N)1 mechanism where a polar solvent stabilizes the carbocation intermediate.
Experimental Protocols
A common method for determining the rate of solvolysis of tertiary alkyl halides like 2-chloro-2-methylpropane involves monitoring the production of hydrochloric acid (HCl).[5][6]
Kinetic Analysis of 2-chloro-2-methylpropane Solvolysis by Titration
Objective: To determine the rate constant for the solvolysis of 2-chloro-2-methylpropane.
Materials:
-
2-chloro-2-methylpropane
-
Aqueous propanol or acetone solution (e.g., 50:50 v/v)
-
Standardized sodium hydroxide (NaOH) solution
-
Phenolphthalein or another suitable pH indicator
-
Erlenmeyer flasks, burette, pipettes, stopwatch
-
Constant temperature water bath
Procedure:
-
A known volume of the aqueous organic solvent is placed in an Erlenmeyer flask and allowed to reach thermal equilibrium in a constant temperature water bath.
-
A few drops of the pH indicator are added to the solvent.
-
A measured amount of 2-chloro-2-methylpropane is added to the flask, and the stopwatch is started simultaneously.
-
The reaction produces HCl, which acidifies the solution.
-
At regular time intervals, the solution is titrated with the standardized NaOH solution to a persistent faint pink endpoint. The volume of NaOH added and the time are recorded.
-
The concentration of the unreacted 2-chloro-2-methylpropane at each time point can be calculated from the amount of HCl produced.
-
The data is then used to determine the order of the reaction and calculate the rate constant. For an S(_N)1 reaction, a plot of the natural logarithm of the concentration of the alkyl halide versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for the kinetic analysis of alkyl halide solvolysis.
S(_N)1 Reaction Mechanism
Caption: The S(_N)1 reaction mechanism proceeds through a carbocation intermediate.
References
- 1. LON-CAPA Sn2 [s10.lite.msu.edu]
- 2. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]
- 3. chegg.com [chegg.com]
- 4. Solved The observed hydrolysis of 2-chloro-2-methyl propane | Chegg.com [chegg.com]
- 5. The Kinetics of Solvolysis - Case Study [allfreepapers.com]
- 6. brainly.com [brainly.com]
"comparative reactivity of 2-(2-Chloroethoxy)-2-methyl-propane with similar alkyl halides"
Published: November 2, 2025
This guide provides a comparative analysis of the reactivity of 2-(2-Chloroethoxy)-2-methyl-propane, a primary alkyl chloride featuring significant steric hindrance and a potential for intramolecular participation. Its reactivity in nucleophilic substitution reactions is evaluated against structurally similar alkyl halides to provide a predictive framework for researchers in organic synthesis and drug development.
Introduction: Structural Analysis
This compound presents a unique structural combination. It is a primary alkyl chloride, which typically favors bimolecular nucleophilic substitution (SN2). However, the presence of a bulky tert-butyl group on the adjacent (beta) carbon introduces substantial steric hindrance, a factor known to dramatically retard SN2 reactions. This structure is analogous to a neopentyl halide.[1][2] Furthermore, the ether oxygen atom is positioned appropriately to potentially participate in the reaction through anchimeric assistance, a process that can significantly accelerate reaction rates.[3]
This guide compares the predicted reactivity of this compound with three key alkyl halides:
-
Neopentyl chloride (1-chloro-2,2-dimethylpropane): A primary alkyl halide with extreme steric hindrance, known to be very unreactive in SN2 reactions.[1]
-
tert-Butyl chloride (2-chloro-2-methylpropane): A tertiary alkyl halide that readily undergoes unimolecular nucleophilic substitution (SN1) due to the formation of a stable tertiary carbocation.[4][5]
-
1-Chlorobutane: A standard primary alkyl halide that serves as a baseline for typical SN2 reactivity.
Data Presentation: Structural and Reactivity Comparison
Table 1: Structural Comparison of Alkyl Halides
| Compound Name | Structure | Halide Type | Key Structural Features |
| This compound | (CH₃)₃C-O-CH₂CH₂-Cl | Primary (1°) | Bulky β-tert-butyl group (high steric hindrance); Ether oxygen at the β-position. |
| Neopentyl chloride | (CH₃)₃C-CH₂-Cl | Primary (1°) | Bulky β-tert-butyl group (high steric hindrance).[1] |
| tert-Butyl chloride | (CH₃)₃C-Cl | Tertiary (3°) | Halogen on a tertiary carbon.[5] |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂-Cl | Primary (1°) | Unhindered primary alkyl halide. |
Table 2: Predicted Reactivity and Mechanistic Pathways
| Compound | Favored Mechanism(s) | Predicted Relative Rate | Rationale |
| This compound | Anchimeric Assistance; SN2 (very slow) | Variable; potentially enhanced | SN2: Severely hindered by the t-butyl group, similar to neopentyl chloride. SN1: Unlikely due to unstable primary carbocation, though rearrangement is possible. Anchimeric Assistance: The ether oxygen can act as an internal nucleophile, forming a cyclic oxonium ion intermediate. This intramolecular SN2-like step can accelerate the overall reaction rate compared to a standard SN2 pathway.[3][6] |
| Neopentyl chloride | SN2 (very slow); SN1 (with rearrangement) | Extremely Slow | SN2: The rate is approximately 100,000 times slower than a simple primary halide due to extreme steric hindrance from the β-tert-butyl group.[1] For practical purposes, it is often considered inert to SN2.[1] SN1: The initially formed primary carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation.[7] |
| tert-Butyl chloride | SN1 | Fast | The reaction proceeds through a stable tertiary carbocation intermediate. The rate is independent of the nucleophile's concentration in the rate-determining step.[4][5][8] SN2 is not observed due to complete steric blocking of the backside attack.[9] |
| 1-Chlorobutane | SN2 | Moderate | As a sterically unhindered primary alkyl halide, it readily undergoes SN2 reactions with good nucleophiles.[10] |
Mechanistic Pathways and Visualization
The reactivity of this compound is governed by a competition between three potential pathways, as illustrated below. The high steric hindrance makes the direct SN2 pathway unfavorable, while the instability of a primary carbocation disfavors a direct SN1 pathway. The most probable route for enhanced reactivity is through anchimeric assistance provided by the neighboring ether oxygen.
Experimental Protocols: Measuring Solvolysis Kinetics
To quantitatively determine the reactivity of these alkyl halides, a common method is to measure the rate of solvolysis. In a solvolysis reaction, the solvent acts as the nucleophile. The rate can be monitored by measuring the production of hydrochloric acid (HCl) as a byproduct.[11][12][13]
Objective: To determine the first-order rate constant (k) for the solvolysis of an alkyl halide in a mixed solvent system (e.g., ethanol/water).
Materials:
-
Alkyl halide (e.g., this compound, tert-butyl chloride)
-
Solvent (e.g., 50:50 ethanol:water mixture)
-
Standardized sodium hydroxide (NaOH) solution (~0.01 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)[11][14]
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Reaction Setup: A known volume of the solvent mixture is placed in an Erlenmeyer flask and brought to a constant temperature using the water bath. A few drops of the indicator are added.[11]
-
Initiation: A precise, small volume of the alkyl halide is added to the solvent, and the stopwatch is started immediately. This is time t=0. The solution will be acidic as HCl is produced.
-
Titration: A small, known volume of the standardized NaOH solution is added to the reaction mixture to neutralize the HCl produced, causing the indicator to change color.[14]
-
Monitoring: The time taken for the solution to return to its acidic color (as more HCl is produced by the ongoing reaction) is recorded. At that moment, another aliquot of NaOH is added.[11]
-
Data Collection: This process is repeated to collect time intervals for the reaction to produce successive amounts of HCl.
-
Rate Constant Calculation: The solvolysis of alkyl halides typically follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the remaining alkyl halide concentration versus time. The slope of this line will be -k.
This protocol allows for the direct comparison of reaction rates under identical conditions, providing the empirical data needed to validate the predicted reactivity trends outlined in Table 2.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. askthenerd.com [askthenerd.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]
- 5. LON-CAPA Sn2 [s10.lite.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. amherst.edu [amherst.edu]
- 11. amherst.edu [amherst.edu]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. The Kinetics of Solvolysis - Case Study [allfreepapers.com]
Navigating Synthesis Purity: A Comparative Guide to HPLC and GC-MS Validation
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from discovery to application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as two pillars of analytical chemistry, each offering a unique lens through which to scrutinize and validate the purity of a synthesized molecule. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, revered for its broad applicability to a wide range of compounds, including those that are non-volatile and thermally unstable.[1][2] It excels in the quantitative analysis of active pharmaceutical ingredients (APIs) and the detection of impurities.[3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and thermally stable compounds.[3][2] Its high separation efficiency and the definitive identification provided by mass spectrometry make it invaluable for analyzing residual solvents and volatile impurities.[3][1]
Performance Comparison at a Glance
The choice between HPLC and GC-MS for purity validation hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. The following table summarizes the key performance parameters of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally unstable, polar, and large molecules (e.g., proteins, peptides, most APIs). | Volatile, thermally stable, and smaller molecules (typically <1000 Da).[3] |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent.[3] | May require derivatization to increase volatility and thermal stability.[4] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[4] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.[5] |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Refractive Index (RID) detectors. Can be coupled with MS.[1] | Mass Spectrometry (MS) is an integral part of the technique, providing definitive identification.[6] |
| Sensitivity | Generally good, with detection limits for impurities often around 0.1% to 0.5%.[3][4] | Typically offers higher sensitivity for volatile compounds, with lower detection limits.[5] |
| Analysis Time | Can range from 10 to 60 minutes depending on the complexity of the mixture.[1] | Often faster for simple mixtures, with analysis times from a few minutes to seconds.[1] |
| Cost | GC systems are generally less expensive to purchase and operate than HPLC systems.[7] | HPLC equipment, especially when coupled with advanced detectors, can have higher initial and maintenance costs.[2] |
Experimental Protocols: A Step-by-Step Approach
Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results in purity validation.
HPLC Method Validation Protocol
A typical HPLC method validation protocol involves the systematic evaluation of several key parameters to ensure the method is fit for its intended purpose.[8]
1. System Suitability: Before initiating the validation, system suitability tests are performed to ensure the chromatographic system is performing adequately. This includes assessing parameters like peak resolution (≥2.0), tailing factor (<2.0), and the number of theoretical plates (>2000).[8] The relative standard deviation (%RSD) for peak areas and retention times from replicate injections of a standard solution should be within acceptable limits (e.g., <2.0% for peak area and <1.0% for retention time).[8]
2. Specificity and Selectivity: The method's ability to differentiate the analyte from potential interferences, such as impurities and degradation products, is evaluated.[9] This is achieved by analyzing blank samples, placebos, and spiked samples to ensure no co-eluting peaks interfere with the analyte of interest.[9] Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) can provide further confirmation of specificity.[9]
3. Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9] This is determined by preparing a series of at least five different concentrations of the analyte and plotting the peak area against the concentration. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[10]
4. Accuracy (Recovery): Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[11] This is typically performed at three concentration levels in triplicate. The mean recovery should be within a predefined range, often 100 ± 2%.[11]
5. Precision (Repeatability and Intermediate Precision): Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by injecting the same sample six times, with an acceptable %RSD of less than 2%.[9]
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD between the results should be within acceptable limits.[10]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] It is often determined as a signal-to-noise ratio of 3:1.[9]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] It is often determined as a signal-to-noise ratio of 10:1.[9]
7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] This may include variations in mobile phase composition, pH, column temperature, and flow rate.
GC-MS Method Validation Protocol
The validation of a GC-MS method follows similar principles to that of HPLC, with some specific considerations related to the technique.
1. System Suitability: Similar to HPLC, system suitability is assessed to ensure the GC-MS system is functioning correctly. This involves evaluating parameters such as peak shape, resolution, and the signal-to-noise ratio for a standard injection.
2. Specificity and Selectivity: The specificity of a GC-MS method is inherently high due to the mass spectrometric detection. The mass spectrum of the analyte provides a unique fingerprint, allowing for confident identification and differentiation from other components in the sample.
3. Linearity and Range: Linearity is established by analyzing a series of calibration standards at different concentrations. The response (peak area) is plotted against the concentration, and the linearity is evaluated by the correlation coefficient of the calibration curve.
4. Accuracy (Recovery): Accuracy is determined by spiking a sample matrix with a known concentration of the analyte and calculating the percent recovery.
5. Precision (Repeatability and Intermediate Precision): Precision is assessed by performing replicate injections of a sample and calculating the %RSD of the peak areas and retention times. Intermediate precision is evaluated by repeating the analysis on different days or with different analysts.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined by analyzing progressively more dilute solutions of the analyte and establishing the concentrations at which the signal-to-noise ratios are approximately 3:1 and 10:1, respectively.
7. Robustness: The robustness of the GC-MS method is tested by introducing small, deliberate changes to parameters such as injector temperature, oven temperature program, carrier gas flow rate, and split ratio.
Visualizing the Workflow and Decision-Making Process
To further clarify the roles and selection criteria for HPLC and GC-MS in synthesis purity validation, the following diagrams illustrate the general workflow and the logical decision-making process.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. elite-chems.com [elite-chems.com]
- 5. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 6. smithers.com [smithers.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. mastelf.com [mastelf.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. pharmtech.com [pharmtech.com]
A Comparative Guide to the Reaction Mechanisms of 2-(2-Chloroethoxy)-2-methyl-propane and its Analogue, 2-Chloro-2-methyl-propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction mechanisms of 2-(2-Chloroethoxy)-2-methyl-propane and its structural analogue, 2-chloro-2-methyl-propane (tert-butyl chloride). The presence of a neighboring ether oxygen atom in this compound introduces a significant mechanistic deviation from the classical SN1/E1 pathway observed for 2-chloro-2-methyl-propane, leading to substantial differences in reaction rates and intermediates. This comparison is supported by established principles of physical organic chemistry and kinetic data from analogous systems.
Reaction Pathway Comparison: Anchimeric Assistance vs. Classical Carbocation Formation
The solvolysis of 2-chloro-2-methyl-propane is a well-established example of a reaction proceeding through a stable tertiary carbocation intermediate via an SN1 mechanism. In contrast, this compound is expected to exhibit neighboring group participation (NGP), also known as anchimeric assistance, where the adjacent ether oxygen acts as an internal nucleophile. This intramolecular participation significantly alters the reaction pathway and rate.
Comparative Data Summary
The following tables summarize the key differences in the reaction characteristics of the two compounds.
| Feature | 2-Chloro-2-methyl-propane | This compound |
| Reaction Mechanism | SN1 / E1 | Neighboring Group Participation (Anchimerically Assisted) |
| Rate-Determining Step | Formation of a tertiary carbocation[1][2] | Intramolecular attack by the ether oxygen to form a cyclic oxonium ion[3][4] |
| Key Intermediate | Planar tertiary carbocation | Bridged cyclic oxonium ion |
| Stereochemical Outcome | Racemization (if chiral center is present) | Retention of configuration (due to double inversion)[5] |
| Primary Products | Mixture of substitution (alcohol) and elimination (alkene) products | Primarily substitution product |
| Kinetic Parameter | 2-Chloro-2-methyl-propane | This compound (Expected) |
| Rate Dependence | First-order in substrate, zero-order in external nucleophile[1][2] | First-order in substrate, zero-order in external nucleophile[4] |
| Relative Rate | Base rate | Significantly faster due to anchimeric assistance[3][4] |
| Example Rate Enhancement | Not applicable | By analogy, the solvolysis of EtSCH2CH2Cl is 10,000 times faster than EtOCH2CH2Cl, highlighting the potent effect of neighboring heteroatoms[1]. |
Experimental Protocols
A common method for studying the kinetics of these solvolysis reactions is to monitor the production of HCl over time. This can be achieved through titration or by measuring the change in conductivity of the solution.
Kinetic Analysis via Titration
Objective: To determine the first-order rate constant for the solvolysis of the alkyl chloride.
Materials:
-
Alkyl chloride (2-chloro-2-methylpropane or this compound)
-
Solvent (e.g., aqueous acetone or ethanol)
-
Standardized NaOH solution
-
Acid-base indicator (e.g., bromophenol blue)
-
Stopwatch
-
Thermostated water bath
-
Pipettes, burette, and flasks
Procedure:
-
Prepare a solution of the alkyl chloride in the chosen solvent at a known concentration.
-
In a separate flask, prepare the solvent mixture containing a small, known amount of NaOH and a few drops of the indicator. The solution should be basic (blue for bromophenol blue).
-
Place both flasks in a thermostated water bath to equilibrate to the desired reaction temperature.
-
To initiate the reaction, quickly add a known volume of the alkyl chloride solution to the solvent/indicator mixture and start the stopwatch.
-
The solvolysis reaction will produce HCl, which will neutralize the NaOH.
-
Record the time it takes for the indicator to change color (e.g., from blue to yellow), signifying that all the initial NaOH has been consumed.
-
The rate constant can be calculated from the time taken for a certain percentage of the reaction to complete.
The Principle of Anchimeric Assistance
Anchimeric assistance is a form of intramolecular catalysis where a neighboring group in a molecule participates in the rate-determining step of a reaction, typically leading to a significant rate enhancement.
Conclusion
The seemingly minor structural difference between 2-chloro-2-methyl-propane and this compound leads to a fundamental change in their reaction mechanisms. While the former follows a classical SN1 pathway with a discrete carbocation intermediate, the latter is predicted to undergo a much faster reaction facilitated by anchimeric assistance from the neighboring ether oxygen, proceeding through a cyclic oxonium ion intermediate. Understanding these mechanistic nuances is crucial for predicting reactivity, product outcomes, and for the rational design of molecules in various applications, including drug development. Researchers studying compounds containing potential neighboring groups should be aware of the possibility of anchimeric assistance and its profound impact on chemical reactivity.
References
In-depth Analysis of 2-(2-Chloroethoxy)-2-methyl-propane in Synthesis: A Guide for Researchers
A comprehensive cost-benefit analysis of 2-(2-Chloroethoxy)-2-methyl-propane in synthetic applications is currently not feasible due to the limited availability of public data on its uses, efficiency, and comparative performance. Extensive searches have yielded minimal information regarding its specific applications in chemical synthesis, making a direct comparison with alternative reagents difficult.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a clear overview of the available information on this compound and contrasts it with a structurally similar and widely used reagent, 2-chloro-2-methylpropane (tert-butyl chloride). This comparison may help clarify the potential role and limitations of this compound in synthesis.
This compound: An Obscure Reagent
This compound, with the chemical formula C₆H₁₃ClO, is a halogenated ether.[1] Despite its defined chemical structure, its application in mainstream organic synthesis appears to be limited, as evidenced by the scarcity of its mention in scientific literature, patents, and chemical supply catalogs. This lack of data prevents a thorough evaluation of its benefits in terms of reaction yields, selectivity, and scalability.
Lack of Commercial Availability and Cost Data
A significant challenge in assessing the cost-effectiveness of this compound is the difficulty in sourcing the compound. Searches for suppliers and pricing information are often ambiguous, frequently redirecting to the more common 2-chloro-2-methylpropane. This suggests that this compound may be a niche chemical available only through specialized custom synthesis, which would likely entail a significantly higher cost compared to readily available reagents.
A Tale of Two Chloro-Alkanes: A Comparative Overview
To provide a useful context, it is pertinent to compare the limited information on this compound with the well-documented profile of 2-chloro-2-methylpropane (tert-butyl chloride).
| Feature | This compound | 2-chloro-2-methylpropane (tert-Butyl Chloride) |
| Chemical Structure | C₆H₁₃ClO | C₄H₉Cl |
| IUPAC Name | 2-(2-Chloroethoxy)-2-methylpropane | 2-Chloro-2-methylpropane |
| CAS Number | 17229-11-7[1] | 507-20-0 |
| Applications in Synthesis | Not well-documented. | Widely used as a source of the tert-butyl group in alkylation reactions, as a protecting group, and in the synthesis of various organic compounds. |
| Commercial Availability | Limited to non-existent from major suppliers. | Readily available from numerous chemical suppliers in various quantities and purities. |
| Cost | Not readily available, likely high due to scarcity. | Relatively low cost. For example, 25 mL of 99% purity can be purchased for approximately $53.20. |
| Safety Profile | No specific, detailed safety data readily available. General precautions for handling chlorinated organic compounds should be followed. | Highly flammable liquid and vapor. May cause eye, skin, and respiratory irritation. Detailed Material Safety Data Sheets (MSDS) are widely available. |
Potential, Yet Undocumented, Synthetic Utility
The structure of this compound, featuring a chloroethyl ether attached to a tert-butyl group, suggests potential applications as a bifunctional building block in organic synthesis. The chloroethyl group could act as an electrophile for alkylation reactions, while the tert-butyl ether portion might serve as a protecting group. However, without experimental data, these remain theoretical possibilities.
Logical Workflow for Reagent Evaluation
For researchers considering a novel or obscure reagent like this compound, a logical workflow for evaluation is crucial. The following diagram illustrates a potential decision-making process.
Caption: Decision workflow for evaluating a novel or commercially unavailable reagent in a synthetic project.
Conclusion: A Call for Further Research
Further research into the synthesis and reactivity of this compound is required to uncover any potential unique advantages it may offer over existing reagents. Until such data becomes available, its practical application in synthesis remains speculative.
References
Navigating the Environmental Maze: A Comparative Guide to Alkylating Agents
For researchers, scientists, and drug development professionals, the choice of an alkylating agent extends beyond therapeutic efficacy. As environmental stewardship becomes increasingly integral to chemical and pharmaceutical sciences, a thorough understanding of the ecological footprint of these potent compounds is paramount. This guide offers a comparative analysis of the environmental impact of various traditional and alternative alkylating agents, supported by experimental data, to inform safer and more sustainable research and development practices.
Alkylating agents are a cornerstone of chemotherapy and a vital tool in organic synthesis. However, their inherent reactivity, designed to damage the DNA of cancer cells, raises significant concerns about their potential impact on ecosystems when released into the environment.[1][2] Many of these compounds are cytotoxic and can be persistent, with the potential to harm aquatic life.[3] This guide delves into the available data on the biodegradability, aquatic toxicity, and bioaccumulation potential of several key alkylating agents, while also exploring greener alternatives that promise reduced environmental burden.
Traditional Alkylating Agents: An Environmental Snapshot
Commonly used alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide, ifosfamide, chlorambucil, melphalan), alkyl sulfonates (e.g., busulfan), and triazines (e.g., temozolomide), have been the subject of limited but revealing environmental studies. The data, while not exhaustive for all agents, points towards a general trend of environmental persistence and potential for aquatic toxicity.
Data Presentation: Environmental Impact Parameters
The following tables summarize the available quantitative data on the environmental impact of selected traditional alkylating agents, based on standardized testing protocols from the Organisation for Economic Co-operation and Development (OECD).
| Alkylating Agent | Class | Ready Biodegradability (OECD 301) | Aquatic Toxicity | Bioaccumulation Potential (OECD 305) |
| Cyclophosphamide | Nitrogen Mustard | Not readily biodegradable (OECD 301D)[4][5] | Algae (Pseudokirchneriella subcapitata): EC50 >100 mg/L[6] Daphnia magna (reproduction): NOEC = 56 mg/L[6] | Data not available |
| Ifosfamide | Nitrogen Mustard | Not readily biodegradable (OECD 301D)[4][5] | Ceriodaphnia dubia (acute): LC50 = 196.4 mg/L[3] Ceriodaphnia dubia (chronic): EC50 = 15.84 mg/L[3] | Data not available |
| Chlorambucil | Nitrogen Mustard | Data not available | Data not available | Data not available |
| Melphalan | Nitrogen Mustard | Data not available | Data not available | Data not available |
| Busulfan | Alkyl Sulfonate | Data not available | Data not available | Data not available |
| Temozolomide | Triazine | Data not available | Data not available | Data not available |
EC50: The concentration of a substance that causes a 50% effect on the test organisms. LC50: The concentration of a substance that is lethal to 50% of the test organisms. NOEC: No Observed Effect Concentration. Data not available indicates that no studies using the specified OECD guidelines were found in the search.
The Rise of Greener Alternatives
In response to the environmental concerns associated with traditional alkylating agents, the principles of green chemistry are driving the development of safer and more sustainable alternatives. These alternatives aim to reduce toxicity, improve biodegradability, and minimize the generation of hazardous byproducts.
Data Presentation: Environmental Profile of Greener Alkylating Agents
| Greener Alternative | Class | Ready Biodegradability | Aquatic Toxicity | Key Environmental Advantages |
| Dimethyl Carbonate (DMC) | Carbonate | Readily biodegradable (>90% in 28 days)[7] | Low toxicity to fish (No effect at 1000 mg/L, OECD 203)[8] | Non-toxic, produced via clean processes, avoids the use of hazardous reagents like phosgene and methyl halides.[8][9] |
| Ionic Liquids (ILs) | Various | Varies depending on structure | Toxicity is dependent on cation and anion structure.[10][11] | Tunable properties, potential for use as both solvent and catalyst, can be designed for lower toxicity.[12] |
Experimental Protocols: A Look at the Methodology
The data presented in this guide is based on internationally recognized and standardized experimental protocols developed by the OECD. These guidelines ensure that the data is reliable and comparable across different studies and substances.
OECD 301: Ready Biodegradability
This set of tests (e.g., 301D - Closed Bottle Test) is designed to assess the potential of a chemical to be readily biodegradable in an aerobic aqueous environment.[13][14]
Methodology (OECD 301D - Closed Bottle Test):
-
A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from a sewage treatment plant).[15]
-
The solution is kept in a completely filled, stoppered bottle in the dark at a constant temperature for 28 days.[15]
-
The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over the 28-day period.[15]
-
A substance is considered readily biodegradable if the oxygen consumption reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[16]
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short period of exposure.[1][2]
Methodology:
-
Groups of fish of a recommended species (e.g., Zebrafish) are exposed to the test substance dissolved in water at five or more concentrations in a geometric series for 96 hours.[1][17]
-
Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[17][18]
-
The LC50 value is calculated at the end of the 96-hour exposure period.[17]
OECD 305: Bioaccumulation in Fish
This test evaluates the potential of a chemical to accumulate in fish from the surrounding water.[12]
Methodology:
-
The test consists of two phases: an uptake phase and a depuration phase.[19]
-
During the uptake phase (typically 28 days), fish are exposed to the test substance at a constant concentration in water.[19]
-
During the depuration phase, the fish are transferred to a clean environment without the test substance.[10]
-
The concentration of the test substance in the fish tissue is measured at intervals during both phases to determine the Bioconcentration Factor (BCF).[19]
Visualizing the Impact: Pathways and Workflows
Understanding the mechanisms of action and the experimental processes is crucial for a comprehensive assessment. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Conclusion: Towards a Greener Future in Alkylation Chemistry
The available data, though incomplete, underscores the need for a precautionary approach when using traditional alkylating agents. Their potential for persistence and aquatic toxicity highlights the importance of stringent waste management and disposal protocols in research and clinical settings.
The development of greener alternatives like dimethyl carbonate offers a promising path forward.[9] These compounds not only exhibit a more favorable environmental profile but also align with the growing demand for sustainable chemical processes. For drug development professionals and researchers, considering the entire life cycle of a chemical, from synthesis to disposal, is no longer a niche concern but a fundamental aspect of responsible science. Further research to fill the existing data gaps for many traditional alkylating agents is crucial for a more complete and comparative environmental risk assessment. By embracing the principles of green chemistry and making informed choices based on environmental impact data, the scientific community can continue to innovate while safeguarding the health of our planet.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclophosphamide toxicity. Characterising and avoiding the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. [Tests of biodegradation of cytostatics cyclophosphamide and ifosfamide using the Closed Bottle Test (OECD 301 D)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.unive.it [iris.unive.it]
- 9. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of ionic liquids in environment and humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. path.web.ua.pt [path.web.ua.pt]
- 13. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 14. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anoxkaldnes.com [anoxkaldnes.com]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
- 19. adama.com [adama.com]
Safety Operating Guide
Safe Disposal of 2-(2-Chloroethoxy)-2-methyl-propane: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 2-(2-Chloroethoxy)-2-methyl-propane, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural similarity to other chloroalkanes and ethers suggests it should be treated as a flammable liquid and a potential peroxide former. Ethers, as a class of chemicals, can form explosive peroxides upon exposure to air and light.[1][2] Therefore, it is critical to handle this compound with stringent safety measures.
Key Hazards:
-
Flammability: Assumed to be a highly flammable liquid and vapor.[3][4] Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Peroxide Formation: Like other ethers, it may form explosive peroxides over time or upon exposure to air.[2][5][6] It is crucial to date containers upon receipt and opening.[1][5]
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[7] May cause respiratory tract, skin, and eye irritation.[7][8]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or polyvinyl alcohol gloves are recommended. Always inspect gloves before use and change them immediately if contaminated.[5] |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A flame-retardant lab coat is essential. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect the waste in a designated, compatible, and properly sealed hazardous waste container.[9][10] The container should be clearly labeled.
Step 2: Labeling the Waste Container
Proper labeling is critical for safety and regulatory compliance. The label should include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., Flammable Liquid)
-
The date accumulation started[11]
-
The name and contact information of the generating researcher or lab[11]
Step 3: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][9]
-
Store in a designated satellite accumulation area until it is ready for pickup by the institution's environmental health and safety (EHS) department.
-
Ensure the container is kept closed except when adding waste.[9][10]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup.[9]
-
Follow all institutional procedures for waste pickup requests.[11]
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]
-
The rinseate must be collected and disposed of as hazardous waste.[1][9]
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
Emergency Procedures
Spills:
-
Small spills (<1 L): If you are trained and have the appropriate PPE and spill kit, you may clean up the spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[5]
-
Large spills (>1 L): Evacuate the area immediately and alert others. Contact your institution's emergency response team or EHS.[5]
Exposure:
-
Inhalation: Move the affected person to fresh air. Seek medical attention.[8][12]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. mtu.edu [mtu.edu]
- 11. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
Personal protective equipment for handling 2-(2-Chloroethoxy)-2-methyl-propane
Important Notice: A specific Safety Data Sheet (SDS) for 2-(2-Chloroethoxy)-2-methyl-propane could not be located. The following information is based on the available data for a structurally related but different chemical, 2-Chloro-2-methylpropane (also known as tert-Butyl chloride). This information is provided for illustrative purposes only and must not be used for handling this compound. Always consult the specific SDS for any chemical before handling.
Personal Protective Equipment (PPE) for Handling 2-Chloro-2-methylpropane
Proper personal protective equipment is critical when handling 2-Chloro-2-methylpropane to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on available safety data sheets for this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are necessary to protect against splashes. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contact.[1][3] Flame retardant antistatic protective clothing is also recommended. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] For higher-risk scenarios, a full-face supplied air respirator may be necessary.[4] |
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of 2-Chloro-2-methylpropane. Adherence to these procedures is crucial to prevent accidents and environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
